Trilobatin 2''-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEAJYJXGQAYRU-DODNOZFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sweet Secret of Fagaceae: A Technical Guide to the Natural Sources and Isolation of Trilobatin 2''-acetate
For Immediate Release
A comprehensive technical guide detailing the natural origins and isolation methodologies for trilobatin 2''-acetate, a promising dihydrochalcone, is now available for researchers, scientists, and professionals in drug development. This document consolidates current scientific knowledge to facilitate further investigation into the therapeutic potential of this natural compound.
This compound, a derivative of the natural sweetener trilobatin, has been identified primarily within the leaves of select species of the Fagaceae family, commonly known as the beech family. This guide provides an in-depth overview of the plant sources, alongside detailed experimental protocols for its extraction and purification, quantitative data, and visual workflows to support laboratory applications.
Natural Provenance of this compound
This compound has been successfully isolated from the leaves of Lithocarpus pachyphyllus, a plant species belonging to the Fagaceae family.[1][2][3] While research into the broader distribution of this specific compound is ongoing, its co-occurrence with related, more abundant dihydrochalcones like trilobatin and phloridzin in other Lithocarpus species, such as Lithocarpus polystachyus and Lithocarpus litseifolius, suggests a shared biosynthetic pathway and points to these as potential, yet unconfirmed, sources.[4][5][6]
The concentration of this compound in its primary source has not been extensively quantified. However, data on the closely related compound, trilobatin, in Lithocarpus polystachyus reveals a significant presence, with concentrations reaching up to 27.82% of the dry weight in tender leaves, indicating that Lithocarpus species are rich sources of dihydrochalcones.[7]
Table 1: Natural Sources of this compound and Related Dihydrochalcones
| Compound | Plant Species | Family | Plant Part | Reported Concentration/Yield |
| This compound | Lithocarpus pachyphyllus | Fagaceae | Leaves | Not Quantified |
| Trilobatin | Lithocarpus polystachyus | Fagaceae | Tender Leaves | Up to 27.82% (dry weight) |
| Trilobatin | Lithocarpus polystachyus | Fagaceae | Leaves | 48.4 mg from 130 mg crude extract |
| Trilobatin | Lithocarpus litseifolius | Fagaceae | Leaves | 142.51 - 162.93 mg/g |
| Phloridzin | Lithocarpus polystachyus | Fagaceae | Leaves | 6.4 mg from 130 mg crude extract |
| Phloridzin | Lithocarpus litseifolius | Fagaceae | Leaves | 30.21 - 32.76 mg/g |
Isolation and Purification: A Detailed Methodological Approach
The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a composite methodology based on successful isolation of this compound and related dihydrochalcones from Lithocarpus species.[1][8][9][10][11]
Table 2: Detailed Experimental Protocol for the Isolation of this compound
| Step | Procedure | Parameters and Reagents |
| 1. Plant Material Preparation | Freshly collected leaves of Lithocarpus pachyphyllus are dried and ground into a fine powder. | Drying: Air-dried or in an oven at low temperature (e.g., 40-50°C). Grinding: Mechanical blender or mill. |
| 2. Extraction | The powdered leaf material is subjected to solvent extraction to isolate the target compounds. | Solvent: 70% Ethanol in water. Method: Ultrasonic-assisted extraction. Ratio: 1:20 (solid to solvent, w/v). Duration: 20-30 minutes at room temperature. Repetitions: 2-3 cycles to maximize yield. |
| 3. Preliminary Purification | The crude extract is filtered and concentrated. The resulting aqueous solution is then subjected to macroporous resin column chromatography. | Filtration: Buchner funnel with filter paper. Concentration: Rotary evaporator under reduced pressure. Resin: ADS-7 macroporous resin. Elution: Stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 95%). Dihydrochalcone-rich fractions are typically eluted with 50-70% ethanol. |
| 4. Chromatographic Separation | The enriched fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC). | Prep-HPLC: Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at 280 nm. HSCCC: Solvent System: n-hexane/ethyl acetate/ethanol/water (1:4:3:4, v/v). |
| 5. Final Purification & Characterization | Fractions containing this compound are collected, pooled, and concentrated. The purity and structure are confirmed by analytical techniques. | Techniques: Analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC). |
Visualizing the Path to Purity
To further elucidate the isolation process, the following workflow diagram outlines the key stages from plant material to the purified compound.
Concluding Remarks
This technical guide provides a foundational resource for the scientific community to advance the study of this compound. The detailed methodologies and consolidated data aim to streamline future research efforts, fostering a deeper understanding of its chemical properties and potential pharmacological applications. The exploration of this and other dihydrochalcones from the rich biodiversity of the Fagaceae family holds considerable promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation, quantification and antioxidant activity of dihydrochalcones from Sweet Tea (Lithocarpus polystachyus Rehd.) [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrochalcones from the leaves of Lithocarpus litseifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Trilobatin from Lithocarpus polystachyus Rehd on Gut Microbiota of Obese Rats Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Two Parts of Lithocarpus polystachyus Rehd. from Different Chinese Areas by Multicomponent Content Determination and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111793102B - Method for separating trilobatin and phlorizin from wild sweet tea of zhijiang - Google Patents [patents.google.com]
The Enigmatic Final Step: A Technical Guide to the Biosynthesis of Trilobatin 2''-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the known biosynthesis pathway of the natural sweetener trilobatin and addresses the current knowledge gap regarding the final acetylation step to produce the potent sweetener, trilobatin 2''-acetate. While the core pathway to trilobatin is increasingly understood, the enzymatic conversion to its acetylated form remains an area of active investigation. This document provides a comprehensive overview of the established steps, detailed experimental protocols, and a proposed workflow for the identification and characterization of the elusive acetyltransferase responsible for the biosynthesis of this compound in plants.
The Known Pathway: From Phenylalanine to Trilobatin
The biosynthesis of trilobatin, a dihydrochalcone glucoside, originates from the general phenylpropanoid pathway. The key steps leading to the formation of its precursor, phloretin, and its subsequent glycosylation to trilobatin have been elucidated, primarily through studies in Malus (apple) species.
The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . A series of enzymatic reactions involving cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis.
The dedicated dihydrochalcone pathway commences with the action of chalcone synthase (CHS) , which catalyzes the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) converts naringenin chalcone to naringenin. A key branching point is the reduction of the α,β-unsaturated double bond of the central three-carbon chain. This reduction is catalyzed by a double bond reductase (DBR) , leading to the formation of phloretin, the immediate precursor of trilobatin.[1]
The final characterized step in trilobatin biosynthesis is the regioselective glycosylation of phloretin at the 4'-hydroxyl group. This reaction is catalyzed by phloretin 4'-O-glucosyltransferase (PGT2) , utilizing UDP-glucose as the sugar donor.[1][2] The reconstitution of this pathway in Nicotiana benthamiana through the transient expression of DBR, CHS, and PGT2 has confirmed the roles of these enzymes in trilobatin production.[1]
The Uncharted Territory: Acetylation of Trilobatin
This compound, a sweeter derivative of trilobatin, has been isolated from the leaves of Lithocarpus pachyphyllus and Lithocarpus litseifolius.[3] However, the specific enzyme responsible for the acetylation of trilobatin at the 2''-position of the glucose moiety has not yet been identified. This final decorative step is crucial for enhancing the sweetness profile of the molecule.
Based on known flavonoid modification pathways, it is hypothesized that a specific acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases, catalyzes this reaction. These enzymes are known to be involved in the acylation of a wide range of plant secondary metabolites, including flavonoids.
Quantitative Data Summary
Currently, quantitative data for the biosynthesis of this compound is not available due to the uncharacterized nature of the final enzymatic step. However, studies on the biosynthesis of trilobatin and other dihydrochalcones in Lithocarpus litseifolius have provided valuable quantitative insights into the accumulation of precursors.
| Metabolite | Plant Species | Tissue | Developmental Stage with Peak Accumulation | Reference |
| Phloretin | Lithocarpus litseifolius | Leaves | S3 | [1][4] |
| Phlorizin | Lithocarpus litseifolius | Leaves | S3 | [1][4] |
| Trilobatin | Lithocarpus litseifolius | Leaves | S3 | [1][4] |
| Sieboldin | Lithocarpus litseifolius | Leaves | Maintained high levels from S3 to S5 | [1][4] |
Table 1: Accumulation Patterns of Dihydrochalcones in Lithocarpus litseifolius
Experimental Protocols
Heterologous Expression and Purification of Phloretin 4'-O-glucosyltransferase (PGT2)
This protocol describes the expression and purification of PGT2, the enzyme responsible for trilobatin synthesis from phloretin, which can be adapted for the characterization of candidate acetyltransferases.
Vector Construction:
-
Amplify the full-length coding sequence of the candidate acetyltransferase gene from Lithocarpus cDNA using gene-specific primers with appropriate restriction sites.
-
Clone the amplified fragment into a suitable expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., GST or His-tag) for purification.
-
Verify the construct by sequencing.
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the supernatant containing the soluble protein using an appropriate affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins) according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Assess the purity of the protein by SDS-PAGE.
In Vitro Enzyme Assay for Trilobatin 2''-O-acetyltransferase Activity
This hypothetical assay is designed to test the activity of candidate acetyltransferases.
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Trilobatin (substrate)
-
1 mM Acetyl-CoA (acyl donor)
-
1-5 µg of purified candidate acetyltransferase enzyme
-
Total volume: 50 µL
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound.
Analytical Method:
-
HPLC: Use a C18 reverse-phase column with a gradient of water (containing 0.1% formic acid) and acetonitrile. Monitor the elution profile at a wavelength of 280 nm. Compare the retention time of the product with a synthesized standard of this compound.
-
LC-MS: Couple the HPLC system to a mass spectrometer to confirm the identity of the product by its mass-to-charge ratio.
Mandatory Visualizations
Biosynthesis Pathway of Trilobatin
Caption: Biosynthesis pathway of trilobatin from L-phenylalanine.
Proposed Experimental Workflow for Identification of Trilobatin 2''-O-acetyltransferase
Caption: Experimental workflow for identifying the trilobatin 2''-O-acetyltransferase.
Future Directions and Conclusion
The identification and characterization of the acetyltransferase responsible for the final step in this compound biosynthesis is a critical next step for the biotechnological production of this high-intensity natural sweetener. The integrated analysis of transcriptomic and metabolomic data from Lithocarpus species provides a powerful tool for identifying candidate genes. The proposed experimental workflow, involving heterologous expression and in vitro enzyme assays, offers a clear path to functionally validate these candidates.
Successful identification of this enzyme will not only complete our understanding of the biosynthesis of this valuable compound but also open up avenues for its metabolic engineering in microbial or plant-based systems. This would enable sustainable and scalable production, meeting the growing demand for natural, low-calorie sweeteners in the food and pharmaceutical industries. Further research should also focus on the regulatory networks controlling the expression of the entire pathway to optimize yields.
References
- 1. Integrated metabolomic and transcriptomic analysis reveals the biosynthesis mechanism of dihydrochalcones in sweet tea (Lithocarpus litseifolius) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Integrated metabolomic and transcriptomic analysis reveals the biosynthesis mechanism of dihydrochalcones in sweet tea (Lithocarpus litseifolius) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Trilobatin 2''-acetate: A Technical Guide for Scientific Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Trilobatin 2''-acetate, a dihydrochalcone glucoside of interest to researchers in drug discovery and natural product chemistry. This document collates available data on its molecular characteristics, spectroscopic profile, and relevant experimental procedures, presented in a format tailored for scientists and drug development professionals.
Core Physical and Chemical Properties
This compound is a natural compound isolated from plants such as Lithocarpus pachyphyllus.[1][2] It is recognized as a solid, appearing as a colorless or light-yellow crystalline substance.[3] While soluble in organic solvents like ethanol and ether, it is insoluble in water.[3] For optimal stability, storage at temperatures between 2-8°C or at -20°C is recommended.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₁₁ | [1][3] |
| Molecular Weight | 478.45 g/mol | [1] |
| CAS Number | 647853-82-5 | [3] |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Solubility | Soluble in ethanol, ether; Insoluble in water | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage | 2-8°C or -20°C | [3][4] |
Spectroscopic and Structural Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6]
Mass Spectrometry
Fast Atom Bombardment Mass Spectrometry (FAB-MS) in negative ion mode reveals a prominent ion at a mass-to-charge ratio (m/z) of 477, corresponding to the deprotonated molecule [M-H]⁻.[6]
NMR Spectroscopy
The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure. The following data were reported for a compound identified as this compound (referred to as compound 1) in the literature.
Table 2: ¹H and ¹³C NMR Spectral Data of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Dihydrochalcone Moiety | ||
| 2 | 130.4 (CH) | 7.0 (dd, J = 2.3, 8.5) |
| 3 | 116.1 (CH) | 6.6 (dd, J = 2.5, 8.5) |
| 4 | 156.4 (C) | |
| 5 | 116.1 (CH) | 6.6 (dd, J = 2.5, 8.5) |
| 6 | 130.4 (CH) | 7.0 (dd, J = 2.3, 8.5) |
| 2' | 162.3 (C) | |
| 3' | 106.8 (CH) | 6.1 (d, J = 2.2) |
| 4' | 167.6 (C) | |
| 5' | 97.0 (CH) | 6.1 (d, J = 2.2) |
| 6' | 166.0 (C) | |
| α | 46.2 (CH₂) | 3.1 (2H, t, J = 7.8) |
| β | 30.8 (CH₂) | 2.8 (t, J = 7.8) |
| Glucosyl Moiety | ||
| 1'' | 102.0 (CH) | 5.0 (d, J = 7.3) |
| 2'' | 75.2 (CH) | 4.9 (t, J = 7.3) |
| 3'' | 78.4 (CH) | 3.4 (m) |
| 4'' | 71.1 (CH) | 3.4 (m) |
| 5'' | 78.5 (CH) | 3.4 (m) |
| 6'' | 64.5 (CH₂) | 3.7 (dd, J = 5.3, 12.0), 3.9 (dd, J = 2.3, 12.0) |
| Acetyl Moiety | ||
| CO | 172.5 (C) | |
| CH₃ | 21.1 (CH₃) | 2.0 (s) |
| Data extracted from a publication where this compound was denoted as compound 1.[6] |
Experimental Protocols
Isolation from Natural Sources
A general procedure for the isolation of this compound from the leaves of Lithocarpus pachyphyllus involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, diethyl ether followed by ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.
-
Purification: Elution with a solvent gradient, such as a chloroform-methanol mixture, allows for the separation of different compounds. Fractions containing this compound are collected and may require further purification by techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[6]
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated relative to a control.
This assay assesses the ability of the compound to inhibit the oxidation of lipids.
-
A rat liver homogenate is often used as a source of lipids.
-
Lipid peroxidation is induced using an agent like ferrous sulfate/ascorbate.
-
Different concentrations of this compound are added to the reaction mixture.
-
The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often through a reaction with thiobarbituric acid (TBA) that forms a colored product.
-
The absorbance of the resulting solution is measured spectrophotometrically.
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ / EC₅₀ (µM) | Source |
| Lipid Peroxidation Inhibition (IC₅₀) | 261 | |
| Superoxide Dismutase (SOD) Activity (EC₅₀) | 575 | |
| Glutathione Peroxidase (GSH-Px) Activity (EC₅₀) | 717 | |
| DPPH Radical Scavenging Activity (EC₅₀) | 519 |
Biological Activity and Signaling Pathways
Trilobatin and its derivatives have demonstrated noteworthy biological activities, particularly anti-inflammatory effects. The anti-inflammatory action is often mediated through the modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Studies on the related compound, trilobatin, have shown that it can inhibit the LPS-induced inflammatory response by suppressing the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα and inhibiting the phosphorylation of the p65 subunit of NF-κB. This mechanism effectively blocks the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.
References
Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Data of Trilobatin 2''-acetate
For researchers, scientists, and professionals engaged in drug development and natural product chemistry, this technical guide provides an in-depth analysis of the spectroscopic data for Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside isolated from the leaves of Lithocarpus pachyphyllus. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.
This compound, a derivative of the naturally occurring sweetener trilobatin, has garnered interest for its potential biological activities. The precise characterization of its chemical structure is paramount for any further investigation into its pharmacological properties. This guide is intended to serve as a core reference for the spectroscopic fingerprint of this compound.
Spectroscopic Data Presentation
The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR techniques, including COSY, HMQC, and HMBC, along with Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][2] The molecular formula has been determined as C₂₃H₂₆O₁₁.[3]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the molecular weight and elemental composition of a compound.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| FAB-MS | Negative | 477 | [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. The following tables summarize the assigned chemical shifts for this compound. The assignment is based on the analysis of its spectra and comparison with the closely related compound, trilobatin. The presence of an acetyl group at the 2''-position of the glucose moiety is confirmed by the characteristic signals at δн 1.87 (s, 3H) and δc 21.1 (q) and 172.0 (s).
Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CD₃OD)
| Position | δн (ppm) | Multiplicity | J (Hz) |
| 2, 6 | 7.08 | d | 8.5 |
| 3, 5 | 6.72 | d | 8.5 |
| α | 3.25 | t | 7.7 |
| β | 2.89 | t | 7.7 |
| 3' | 6.18 | d | 2.2 |
| 5' | 6.05 | d | 2.2 |
| 1'' | 4.95 | d | 7.3 |
| 2'' | 4.90 | t | 8.5 |
| 3'' | 3.55 | m | |
| 4'' | 3.45 | m | |
| 5'' | 3.40 | m | |
| 6''a | 3.88 | dd | 12.0, 2.2 |
| 6''b | 3.70 | dd | 12.0, 5.5 |
| OAc | 1.87 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CD₃OD)
| Position | δc (ppm) | DEPT |
| 1 | 133.8 | C |
| 2, 6 | 129.5 | CH |
| 3, 5 | 116.2 | CH |
| 4 | 156.4 | C |
| α | 46.5 | CH₂ |
| β | 31.0 | CH₂ |
| C=O | 205.8 | C |
| 1' | 106.2 | C |
| 2', 6' | 165.5 | C |
| 3', 5' | 96.5, 94.2 | CH |
| 4' | 163.0 | C |
| 1'' | 101.5 | CH |
| 2'' | 74.5 | CH |
| 3'' | 78.0 | CH |
| 4'' | 71.5 | CH |
| 5'' | 77.8 | CH |
| 6'' | 62.5 | CH₂ |
| OAc (CH₃) | 21.1 | CH₃ |
| OAc (C=O) | 172.0 | C |
Experimental Protocols
The methodologies employed for the isolation and spectroscopic analysis of this compound are crucial for the reproducibility of the data.
Isolation of this compound
This compound was isolated from the leaves of Lithocarpus pachyphyllus. The dried and powdered leaves were extracted with methanol. The resulting extract was then subjected to a series of chromatographic separations, typically involving silica gel and Sephadex LH-20 column chromatography, to yield the pure compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals.
-
Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectra were obtained on a VG Auto Spec-3000 spectrometer in negative ion mode.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
References
Unveiling the Bioactive Potential of Trilobatin 2''-acetate: A Technical Overview for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the known biological activities of Trilobatin 2''-acetate, a naturally occurring dihydrochalcone glucoside. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.
This compound, a derivative of the sweet-tasting compound trilobatin, is found in the leaves of plants such as Lithocarpus pachyphyllus. While much of the research has focused on its parent compound, trilobatin, several studies have included this compound in comparative analyses, revealing its own distinct biological activities. This technical guide consolidates the existing scientific literature to provide a detailed understanding of its antioxidant, anti-inflammatory, and potential anti-diabetic properties.
Quantitative Data Summary
The following tables present a summary of the quantitative data available for the biological activities of this compound and its related compounds. This data is crucial for comparing its potency and efficacy in various experimental models.
Table 1: In Vitro Antioxidant Activities
| Compound | Assay | IC50 (µM) | EC50 (µM) | Source |
| This compound | Lipid Peroxidation Inhibition | 261 | - | [1][2][3] |
| Superoxide Dismutase (SOD) Activity | - | 575 | [1] | |
| Glutathione Peroxidase (GSH-Px) Activity | - | 717 | ||
| Phloridzin | Lipid Peroxidation Inhibition | 28 | - | [1][3] |
| Superoxide Dismutase (SOD) Activity | - | 167 | [1] | |
| Glutathione Peroxidase (GSH-Px) Activity | - | 347 | ||
| Trilobatin | Lipid Peroxidation Inhibition | 88 | - | [1][3] |
| Superoxide Dismutase (SOD) Activity | - | 128 | [1] | |
| Glutathione Peroxidase (GSH-Px) Activity | - | 129 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Key Biological Activities and Signaling Pathways
This compound, primarily through studies on its parent compound trilobatin, has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and metabolism.
Antioxidant Activity
This compound has demonstrated the ability to counteract oxidative stress by inhibiting lipid peroxidation and enhancing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[1].
Anti-inflammatory Effects via NF-κB Pathway Modulation
Chronic inflammation is a hallmark of many diseases. Trilobatin has been shown to exert anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it prevents the degradation of the inhibitor of NF-κB alpha (IκBα) and the subsequent phosphorylation of the p65 subunit of NF-κB[1][3][4]. This action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-diabetic Potential through Metabolic Pathway Regulation
Trilobatin has shown promise in the management of hyperglycemia and insulin resistance, suggesting a potential therapeutic role in type 2 diabetes. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.
IRS-AKT-GLUT4 Pathway: Trilobatin has been found to improve insulin sensitivity by enhancing the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Protein Kinase B (AKT). This activation promotes the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells[5].
References
- 1. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 2. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trilobatin ameliorates insulin resistance through IRS-AKT-GLUT4 signaling pathway in C2C12 myotubes and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Applications of Trilobatin 2''-acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Trilobatin 2''-acetate is a dihydrochalcone glucoside found in the leaves of Lithocarpus pachyphyllus.[1][2] While research specifically investigating the therapeutic potential of this acetylated derivative is in its nascent stages, the extensive body of evidence for its parent compound, trilobatin, provides a strong rationale for its further exploration. Trilobatin has demonstrated significant antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer properties.[3] This document summarizes the limited available data on this compound, extensively details the established mechanisms and therapeutic applications of trilobatin as a predictive framework, and provides relevant experimental methodologies to guide future research.
Introduction to this compound
This compound is a natural flavonoid, specifically a derivative of the dihydrochalcone trilobatin, which is itself a glucoside of phloretin.[4] It is structurally characterized by an acetate group at the 2'' position of its glucose moiety. While trilobatin is a well-studied compound with a multitude of documented biological activities, its 2''-acetate derivative remains largely unexplored.[3] The addition of the acetate group may alter the compound's polarity, solubility, and metabolic stability, potentially influencing its bioavailability and interaction with biological targets.
Initial studies suggest that this compound possesses antioxidant properties, though its activity appears to be less potent than its parent compound in certain in vitro assays.[5][6] An in silico study also highlighted its potential as a dual inhibitor of the SARS-CoV-2 spike protein and the ACE2 enzyme.[7] Given the broad therapeutic potential of trilobatin, it is hypothesized that the 2''-acetate derivative may share some of these activities, warranting rigorous investigation.
Available Data on this compound
The current body of scientific literature on this compound is limited. The primary experimental data comes from an in vitro study comparing its antioxidant capacity to trilobatin and phloridzin.
Data Presentation
Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds
| Compound | Inhibition of Lipid Peroxidation (IC50, µM) | Superoxide Dismutase (SOD) Activity (EC50, µM) | Glutathione Peroxidase (GSH-Px) Activity (EC50, µM) |
|---|---|---|---|
| This compound | 261 | 575 | 717 |
| Trilobatin | 88 | 128 | Not specified in this source, but generally potent |
| Phloridzin | 28 | 167 | Not specified in this source |
Source: Data compiled from multiple sources referencing the same primary study.[5][6][8]
Table 2: In Silico Docking of this compound Against SARS-CoV-2 Targets
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | Spike Protein | -8.8 |
| This compound | ACE2 Enzyme | -8.3 |
Source: In silico screening study.[7]
Predicted Therapeutic Applications Based on Trilobatin
The following sections detail the established therapeutic activities of the parent compound, trilobatin. These provide a roadmap for investigating the potential of this compound.
Anti-Diabetic and Metabolic Regulation
Trilobatin has been extensively studied for its anti-diabetic effects, which are attributed to multiple mechanisms, including the modulation of key signaling pathways involved in glucose homeostasis and oxidative stress.[9][10]
Mechanism of Action: Trilobatin exerts its anti-diabetic effects primarily through two interconnected pathways:
-
Nrf2/ARE Pathway Activation: Trilobatin mitigates oxidative stress, a key factor in the pathogenesis of type 2 diabetes, by activating the Nrf2/ARE signaling pathway.[10][11] It promotes the translocation of the transcription factor Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[11]
-
Insulin Signaling Pathway Regulation: Trilobatin improves insulin sensitivity by modulating the IRS-1/Akt/GSK-3β pathway. It decreases the inhibitory phosphorylation of IRS-1 at Ser307 and enhances the activating phosphorylation of Akt and GSK-3β at Ser9, ultimately leading to increased expression of glucose transporters like GLUT-2.[10][11] Some studies also suggest it acts as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[12]
Caption: Anti-diabetic mechanisms of Trilobatin via Nrf2/ARE and Insulin pathways.
Anti-Inflammatory Activity
Trilobatin has been shown to possess potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.[5][8]
Mechanism of Action: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated. Trilobatin intervenes by inhibiting the degradation of IκBα (inhibitor of NF-κB alpha). This action prevents the phosphorylation and subsequent translocation of the NF-κB p65 subunit into the nucleus. As a result, the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is significantly reduced.[5][8]
Caption: Trilobatin's inhibition of the NF-κB inflammatory pathway.
Neuroprotection
Trilobatin demonstrates significant neuroprotective effects against oxidative stress-induced neuronal cell death.[13] More recent studies have also implicated it in alleviating depressive-like behaviors.[14]
Mechanism of Action:
-
Mitochondrial ROS Homeostasis: Trilobatin protects neuronal cells by regulating mitochondrial reactive oxygen species (ROS) homeostasis. This is achieved through the activation of the AMPK/Nrf2/Sirt3 signaling pathway, which enhances the activity of antioxidant enzymes like SOD2 and GPX within the mitochondria.[13]
-
GPR158 Ligand Activity: Trilobatin has been identified as a ligand for the G-protein coupled receptor 158 (GPR158). By binding to this receptor, it alleviates depressive-like behaviors, a mechanism linked to the promotion of FUNDC1-mediated mitophagy.[14]
Table 3: Neuroprotective and Antiviral Activities of Trilobatin
| Activity | Cell Line / Model | Metric | Value / Result |
|---|---|---|---|
| Anticancer | Bel 7402, HepG2 cells | Cell Survival | Reduced at 100 µM |
| Neuroprotection | PC12 neuronal cells | Cell Death | Reduced H₂O₂-induced death |
| Antiviral | Various HIV-1 strains | Inhibition | IC50 = 2.91 - 27.11 µM |
Source: Data compiled from Cayman Chemical product information.[13]
Proposed Experimental Workflow and Protocols
Investigating this compound requires a systematic approach, progressing from initial in vitro screens to complex in vivo models.
Workflow Diagram
Caption: General experimental workflow for evaluating a natural compound.
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Seed cells in 24-well plates. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Quantify the relative mRNA expression of Tnf and Il6 using quantitative PCR (qPCR), normalizing to a housekeeping gene like Actb (β-actin).
-
Protein Extraction: Following cell treatment (as in Protocol 1, but with a shorter LPS stimulation time, e.g., 30-60 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-Keap1, anti-Lamin B1, anti-β-actin) overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Conclusion and Future Directions
This compound is an understudied natural product with potential therapeutic value inferred from its parent compound, trilobatin. The limited available data suggests it has antioxidant activity, albeit potentially weaker than trilobatin.[5][6] The comprehensive evidence supporting trilobatin's efficacy in models of diabetes, inflammation, and neurodegeneration provides a compelling basis for the systematic evaluation of this compound.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound and trilobatin in various biological assays to understand the impact of the 2''-acetate group.
-
Mechanistic Elucidation: Using the protocols outlined above to determine if this compound modulates the NF-κB, Nrf2, and insulin signaling pathways.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine if the acetate modification offers advantages in bioavailability.
-
In Vivo Validation: Testing the efficacy of this compound in established animal models of diseases where trilobatin has shown promise.
By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this novel dihydrochalcone derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trilobatin | C21H24O10 | CID 6451798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 8. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 9. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways [frontiersin.org]
- 12. Trilobatin, a Novel SGLT1/2 Inhibitor, Selectively Induces the Proliferation of Human Hepatoblastoma Cells [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Trilobatin, a Naturally Occurring GPR158 Ligand, Alleviates Depressive-like Behavior by Promoting Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Trilobatin 2''-acetate for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Trilobatin 2''-acetate, a naturally occurring dihydrochalcone glucoside with significant potential in various research and development applications. This document outlines commercial sources, quality control methodologies, and key biological signaling pathways associated with this compound, offering a valuable resource for scientists in the pharmaceutical and biotechnology sectors.
Commercial Availability of High-Purity this compound
A number of reputable suppliers offer high-purity this compound, typically with a purity of 98% or greater, suitable for research and preclinical studies. The compound is generally supplied as a powder and requires storage at -20°C. Below is a comparative table of prominent commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| ChemFaces | This compound | 647853-82-5 | C23H26O11 | 478.5 g/mol | ≥98% | 5mg, 10mg, 20mg and more |
| Clementia Biotech | This compound | 647853-82-5 | C23H26O11 | 478.5 | ≥98% | 5mg |
| United States Biological | This compound | 647853-82-5 | C23H26O11 | 478.5 | ≥98% | 5mg |
| BOC Sciences | This compound | 647853-82-5 | C23H26O11 | Not Specified | >98% | Not Specified |
| Pharmaffiliates | This compound | 647853-82-5 | C23H26O11 | 478.46 | High Purity | Inquire for details |
| MedchemExpress | This compound | 647853-82-5 | C23H26O11 | 478.45 | Not Specified | Inquire for details |
| BLD Pharm | This compound | 647853-82-5 | C23H26O11 | 478.45 | Not Specified | Inquire for details |
Quality Control and Experimental Protocols
Ensuring the purity and identity of this compound is critical for reproducible research outcomes. While specific protocols are proprietary to each supplier, the following sections detail representative methodologies for the quality control analysis of this compound based on scientific literature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of chemical compounds. A typical HPLC protocol for this compound would involve a reversed-phase column with a gradient elution.
Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient: A time-programmed gradient from a lower to a higher concentration of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed for complete structural assignment.[1]
Representative NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning the position of the acetate group and the glycosidic linkage.
-
-
Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra are compared with established data for this compound to confirm its identity.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to determine the molecular weight of this compound and to provide further structural information through fragmentation analysis.
Representative MS Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Ionization Mode: ESI in either positive or negative ion mode.
-
Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which should correspond to the calculated molecular weight of this compound (478.45 g/mol ). Tandem MS (MS/MS) can be used to fragment the molecular ion and the resulting fragmentation pattern can be used to confirm the structure.
Biological Signaling Pathways
While research on this compound is ongoing, studies on the closely related compound, Trilobatin, have shed light on its potential mechanisms of action, particularly its anti-inflammatory and protective effects. It is plausible that this compound shares similar biological activities.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
Trilobatin has been shown to exert anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Trilobatin.
Protection Against Nephrotoxicity via MAPK Pathway Modulation
Trilobatin has also been demonstrated to protect against cisplatin-induced kidney damage by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis.
Caption: Modulation of the MAPK signaling pathway by Trilobatin.
Experimental and Supply Chain Workflow
The following diagrams illustrate a typical workflow from sourcing high-purity this compound to its application in research, as well as a standard quality control process.
Caption: Supplier-to-researcher workflow for this compound.
Caption: Quality control workflow for high-purity this compound.
References
Methodological & Application
Synthesis of Trilobatin 2''-acetate: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside with potential therapeutic applications, is of significant interest. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on chemoenzymatic methods. The synthesis is presented as a two-stage process: first, the synthesis of the precursor Trilobatin, followed by its regioselective acetylation to yield the final product.
I. Synthesis of Trilobatin
Trilobatin can be synthesized through two primary chemoenzymatic routes: one starting from the readily available flavonoid naringin, and another from phloretin.
Method 1: Synthesis from Naringin
This method involves a two-step process: the hydrogenation of naringin to naringin dihydrochalcone, followed by the enzymatic hydrolysis of the rhamnosyl group.
Experimental Protocol:
Step 1: Hydrogenation of Naringin
-
Dissolve naringin (1 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Acidify the filtrate with a suitable acid (e.g., 1M HCl) to precipitate the naringin dihydrochalcone.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Enzymatic Hydrolysis of Naringin Dihydrochalcone
-
Suspend the dried naringin dihydrochalcone in a neutral aqueous buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add immobilized α-L-rhamnosidase to the suspension.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) with gentle agitation for 2-4 hours.[1]
-
Monitor the conversion to Trilobatin by HPLC.
-
After the reaction is complete, remove the immobilized enzyme by filtration for potential reuse.
-
The resulting aqueous solution containing Trilobatin can be purified by column chromatography or preparative HPLC.
Method 2: Synthesis from Phloretin
This method utilizes a glycosyltransferase enzyme to directly glycosylate phloretin at the 4'-O position to form Trilobatin.
Experimental Protocol:
-
Prepare a reaction mixture containing phloretin (1 equivalent), an excess of UDP-glucose (uridine diphosphate glucose) as the sugar donor, and a suitable buffer (e.g., Tris-HCl, pH 8.0).[2]
-
Add the purified phloretin glycosyltransferase 2 (PGT2) enzyme to the reaction mixture.[3][4]
-
Incubate the reaction at an optimal temperature (e.g., 30-40°C) for several hours.
-
Monitor the formation of Trilobatin using HPLC.
-
Once the reaction reaches completion, terminate it by adding a quenching agent (e.g., methanol or acid).
-
Purify the Trilobatin from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.
Table 1: Comparison of Trilobatin Synthesis Methods
| Feature | Synthesis from Naringin (Enzymatic Hydrolysis) | Synthesis from Phloretin (Enzymatic Glycosylation) |
| Starting Material | Naringin | Phloretin, UDP-Glucose |
| Key Enzyme | α-L-rhamnosidase | Phloretin Glycosyltransferase 2 (PGT2) |
| Overall Yield | High (~96%)[1] | Dependent on enzyme activity and conditions |
| Number of Steps | Two | One |
| Key Advantages | High overall yield, readily available starting material. | Direct, one-step synthesis. |
| Key Challenges | Two-step process, potential for side reactions in hydrogenation. | Requires purified enzyme and UDP-glucose. |
II. Synthesis of this compound from Trilobatin
The final step in the synthesis is the regioselective acetylation of the 2''-hydroxyl group of the glucose moiety of Trilobatin. An enzymatic approach is favored for its high selectivity.
Enzymatic Acetylation of Trilobatin
This protocol is based on the lipase-catalyzed acylation of similar flavonoid glucosides and offers a high degree of regioselectivity.
Experimental Protocol:
-
Dissolve Trilobatin (1 equivalent) in a suitable organic solvent (e.g., tert-butanol or acetone).
-
Add an acyl donor, such as vinyl acetate (in excess).
-
Add an immobilized lipase, for example, Lipase B from Candida antarctica (Novozym 435).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.
-
Monitor the progress of the reaction for the formation of this compound using TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by silica gel column chromatography or preparative HPLC.
Table 2: Key Parameters for the Enzymatic Acetylation of Trilobatin
| Parameter | Recommended Condition |
| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) |
| Acyl Donor | Vinyl Acetate |
| Solvent | tert-Butanol or Acetone |
| Temperature | 40-60°C |
| Reaction Time | 24-72 hours (monitor for completion) |
| Purification | Silica Gel Column Chromatography or Preparative HPLC |
III. Visualizing the Synthesis Pathways
The following diagrams illustrate the described synthesis workflows.
Caption: Chemoenzymatic synthesis of Trilobatin from Naringin.
Caption: Enzymatic synthesis of Trilobatin from Phloretin.
Caption: Enzymatic synthesis of this compound from Trilobatin.
IV. Concluding Remarks
The chemoenzymatic synthesis of this compound offers a promising alternative to extraction from natural sources, which often yields low quantities. The methods outlined provide a framework for the efficient and selective production of this valuable compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions to achieve the best possible yields and purity. The use of enzymatic catalysts not only enhances regioselectivity but also aligns with the principles of green chemistry, making these synthetic routes attractive for sustainable drug development.
References
Application Notes and Protocols for the Extraction and Purification of Trilobatin 2''-acetate from Lithocarpus pachyphyllus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside, from the leaves of Lithocarpus pachyphyllus. The methodology is based on established solvent extraction and multi-step column chromatography techniques.
Introduction
This compound is a naturally occurring sweet compound isolated from the leaves of Lithocarpus pachyphyllus.[1][2] As a dihydrochalcone glucoside, it holds potential for investigation in drug development and food science due to the various biological activities associated with this class of compounds. This document outlines the necessary steps for its isolation and purification, providing a foundation for further research and development.
Data Presentation
The following table summarizes the quantitative data derived from the described protocol, offering a clear overview of the expected yields at different stages of the purification process.
| Parameter | Value | Reference |
| Starting Material | ||
| Plant Material | Dried and powdered leaves of Lithocarpus pachyphyllus | [1] |
| Initial Mass | 4.0 kg | [1] |
| Extraction | ||
| Acetone Extract Yield | 250 g | [1] |
| Chromatographic Purification | ||
| Mass of Fraction C for further purification | 50 g | [1] |
| Final Yields | ||
| This compound (Compound 1) | 20 mg | [1] |
| Phlorizin (Compound 2) | 15 g | [1] |
| Trilobatin (Compound 3) | 10 g | [1] |
Experimental Protocols
The following protocols detail the methodology for the extraction and purification of this compound.
Plant Material Preparation and Extraction
This protocol describes the initial solvent extraction from the dried leaves of Lithocarpus pachyphyllus.
Materials:
-
Dried and powdered leaves of Lithocarpus pachyphyllus
-
Chloroform (CHCl₃)
-
Acetone (Me₂CO)
-
Large-scale extraction vessel
-
Rotary evaporator
Procedure:
-
Begin with 4 kg of dried and powdered leaves of Lithocarpus pachyphyllus.
-
Perform an initial extraction three times with Chloroform (CHCl₃) to remove nonpolar compounds. The solid plant material should be filtered and retained after each extraction.
-
Following the chloroform extraction, extract the solid residue three times with Acetone (Me₂CO).
-
Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude acetone extract (approximately 250 g).
Initial Purification by Silica Gel Column Chromatography
This protocol details the initial fractionation of the crude acetone extract.
Materials:
-
Crude acetone extract
-
Silica gel (for column chromatography)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel column. The size of the column should be appropriate for the amount of crude extract (250 g).
-
Dissolve the crude acetone extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a gradient of Chloroform-Methanol (CHCl₃-MeOH), starting from a ratio of 9:1 and gradually increasing the polarity to 100% Methanol (0:1).
-
Collect the eluate in fractions and monitor the separation using an appropriate method (e.g., Thin Layer Chromatography).
-
Combine the fractions based on their profile to obtain four main fractions (A-D). Fraction C, which contains this compound, should weigh approximately 50 g.
Secondary Purification of Fraction C
This multi-step protocol describes the further purification of Fraction C to isolate this compound.
3.1. Silica Gel Chromatography of Fraction C
Materials:
-
Fraction C from the initial purification
-
Silica gel
-
Chloroform (CHCl₃)
-
Acetone (Me₂CO)
-
Water (H₂O)
-
Chromatography column
Procedure:
-
Pack a new silica gel column appropriately sized for 50 g of Fraction C.
-
Load Fraction C onto the column.
-
Elute the column with a solvent system of Chloroform-Acetone-Water (CHCl₃-Me₂CO-H₂O) at a ratio of 4:1:0.1.
-
Collect and analyze the fractions to isolate the partially purified compound.
3.2. Sephadex LH-20 Chromatography
Materials:
-
Partially purified fraction from the previous step
-
Sephadex LH-20
-
Methanol (MeOH)
-
Chromatography column
Procedure:
-
Swell the Sephadex LH-20 gel in Methanol and pack the column.
-
Load the sample onto the column.
-
Elute the column with 100% Methanol.
-
Collect fractions and monitor for the presence of the target compound.
3.3. Reversed-Phase (RP-18) Chromatography
Materials:
-
Partially purified fraction from the Sephadex LH-20 step
-
RP-18 silica gel
-
Methanol (MeOH)
-
Water (H₂O)
-
Chromatography column
Procedure:
-
Pack an RP-18 column and equilibrate with the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a solvent system of Methanol-Water (MeOH-H₂O) at a ratio of 4:6.
-
Collect fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the final product (yield approximately 20 mg).
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Logical relationship of the isolation process.
References
Application Notes and Protocols for Assessing the Bioactivity of Trilobatin 2''-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside isolated from the leaves of Lithocarpus pachyphyllus.[1][2] The primary focus of these assays is to assess its antioxidant properties, for which quantitative data is available. Additionally, a protocol for evaluating potential anti-inflammatory effects is included as a starting point for further investigation.
Bioactivity Profile of this compound
This compound has been investigated for its antioxidant activities. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and modulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3]
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the quantitative data on the antioxidant activity of this compound.
| In Vitro Assay | Endpoint | Result (µM) | Reference Compound(s) |
| Lipid Peroxidation Inhibition | IC₅₀ | 261 | VE (296), BHA (224) |
| Superoxide Dismutase (SOD) Activity | EC₅₀ | 575 | BHA (424) |
| Glutathione Peroxidase (GSH-Px) Activity | EC₅₀ | 717 | VE (262) |
| DPPH Radical Scavenging Activity | EC₅₀ | 519 | BHA (111) |
IC₅₀: The concentration of the substance that causes 50% inhibition. EC₅₀: The concentration of the substance that gives a half-maximal response. VE: Vitamin E, BHA: Butylated hydroxyanisole. Data sourced from in vitro studies on rat liver homogenate.[3]
Experimental Protocols
Antioxidant Activity Assays
The following protocols are adapted for the evaluation of this compound based on established methodologies.[3]
This assay measures the ability of this compound to inhibit lipid peroxidation in a biological sample, typically initiated by an oxidizing agent. The level of malondialdehyde (MDA), a product of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) method.[4][5][6]
Materials:
-
This compound
-
Rat liver homogenate (or other suitable lipid source)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
FeSO₄ (or another pro-oxidant)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve a range of final concentrations for testing.
-
In a reaction tube, mix the rat liver homogenate with the phosphate buffer.
-
Add the different concentrations of this compound to the respective tubes. Include a vehicle control (solvent only) and a positive control (e.g., Vitamin E or BHA).
-
Initiate lipid peroxidation by adding FeSO₄ to the mixture.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the addition of TBA reagent containing BHT.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value from the dose-response curve.
This assay determines the effect of this compound on the activity of SOD, a key enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals. A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals.[1][7][8]
Materials:
-
This compound
-
Rat liver homogenate (as a source of SOD)
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c (or another superoxide indicator like WST-1)
-
Phosphate buffer (pH 7.8)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare the reaction mixture containing phosphate buffer, xanthine, and cytochrome c in a cuvette.
-
Add the rat liver homogenate to the reaction mixture.
-
Add the different concentrations of this compound to the respective cuvettes. Include a control without the test compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The ability of this compound to enhance SOD activity will be reflected by a decreased rate of cytochrome c reduction.
-
Calculate the percentage increase in SOD activity for each concentration.
-
Determine the EC₅₀ value from the dose-response curve.
This assay measures the influence of this compound on the activity of GSH-Px, an enzyme that catalyzes the reduction of hydroperoxides by reduced glutathione (GSH). The activity is often measured by monitoring the consumption of GSH using Ellman's reagent (DTNB).[9][10][11]
Materials:
-
This compound
-
Rat liver homogenate (as a source of GSH-Px)
-
Reduced glutathione (GSH)
-
Hydrogen peroxide (H₂O₂) or another organic hydroperoxide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution and serial dilutions of this compound.
-
In a reaction tube, combine the phosphate buffer, GSH, and rat liver homogenate.
-
Add the different concentrations of this compound to the respective tubes.
-
Initiate the enzymatic reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction and measure the remaining GSH by adding DTNB. DTNB reacts with GSH to form a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
A higher GSH-Px activity will result in lower levels of remaining GSH and thus a lower absorbance.
-
Calculate the percentage increase in GSH-Px activity for each concentration and determine the EC₅₀ value.
This is a simple and widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical that changes color from purple to yellow upon reduction by an antioxidant.[3][12][13]
Materials:
-
This compound
-
DPPH solution in methanol or ethanol
-
Methanol or ethanol
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The scavenging activity is indicated by the decrease in absorbance.
-
Calculate the percentage of DPPH radical scavenging for each concentration.
-
Determine the EC₅₀ value from the dose-response curve.
Anti-Inflammatory Activity Assay (Proposed)
While specific data for this compound is not yet widely available, its potential anti-inflammatory effects can be investigated using a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells.[14][15][16] The protocol below outlines the measurement of nitric oxide (NO) production, a key inflammatory mediator.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
MTT or other cell viability assay reagents
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Cell Viability Assay:
-
Perform an MTT assay on a parallel plate to ensure that the observed effects are not due to cytotoxicity of this compound.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (Optional):
-
Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production by this compound compared to the LPS-only treated control.
-
Determine the IC₅₀ values if a dose-dependent effect is observed.
-
Visualizations
Caption: General experimental workflow for in vitro bioactivity assessment.
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. Enzymatic Assay of Superoxide Dismutase [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 5. scispace.com [scispace.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. doaj.org [doaj.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. e-jar.org [e-jar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Studies Using Trilobatin 2''-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Trilobatin 2''-acetate in biological systems, focusing on its antioxidant properties. Due to the limited availability of published cell culture studies specifically on this compound, this document also includes detailed experimental protocols adapted from research on its parent compound, Trilobatin. These protocols can serve as a starting point for investigating the cellular effects of this compound, with the understanding that optimization will be required.
Introduction
This compound is a dihydrochalcone glucoside that has been studied for its antioxidant properties.[1][2] Like its parent compound, Trilobatin, it is of interest for its potential therapeutic applications. These notes provide quantitative data on its antioxidant activity and suggest protocols for evaluating its effects in cell culture.
Quantitative Data
The primary quantitative data available for this compound pertains to its antioxidant and radical scavenging activities, as determined in biochemical assays using rat liver homogenate.
Table 1: In Vitro Antioxidant and Radical Scavenging Activities of this compound [1][2]
| Assay | Parameter | Value (µM) |
| Lipid Peroxidation Inhibition | IC50 | 261 |
| Superoxide Dismutase (SOD) Activity | EC50 | 575 |
| Glutathione Peroxidase (GSH-Px) Activity | EC50 | 717 |
| DPPH Radical Scavenging Activity | EC50 | 519 |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values were determined in assays using rat liver homogenate.
Experimental Protocols (Adapted from Trilobatin Studies)
The following protocols are based on methodologies used in studies of Trilobatin. Researchers should adapt and optimize these protocols for use with this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, PC12 neuronal cells)[3][4]
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for Cell Viability Assay:
Caption: Workflow of the MTT assay for cell viability.
Anti-inflammatory Activity Assessment (LPS-induced Inflammation)
This protocol is to evaluate the potential of this compound to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line[4]
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western blotting
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement).[4]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the mRNA expression levels of Tnf and Il6.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation of proteins in the NF-κB pathway (e.g., p65, IκBα).[2]
Experimental Workflow for Anti-inflammatory Assay:
Caption: Workflow for assessing anti-inflammatory activity.
Signaling Pathway Analysis (NF-κB Pathway)
Based on studies with Trilobatin, this compound may also modulate the NF-κB signaling pathway.[2][4] This pathway is a key regulator of inflammation.
Hypothesized NF-κB Signaling Pathway Inhibition by this compound:
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion
The available data strongly supports the antioxidant potential of this compound. While cell-based studies are limited, the provided protocols, adapted from research on Trilobatin, offer a solid foundation for investigating its cellular mechanisms. Future research should focus on validating these protocols for this compound and further elucidating its specific effects on signaling pathways and cellular functions.
References
- 1. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Trilobatin Protects Against Oxidative Injury in Neuronal PC12 Cells Through Regulating Mitochondrial ROS Homeostasis Mediated by AMPK/Nrf2/Sirt3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trilobatin 2''-acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for utilizing animal models to investigate the therapeutic potential of Trilobatin 2''-acetate, a dihydrochalcone glucoside with promising antioxidant and anti-inflammatory properties. The following sections detail experimental designs for studying its effects on inflammation, metabolic disorders, and related signaling pathways.
Introduction to this compound
This compound is a natural compound isolated from the leaves of Lithocarpus pachyphyllus.[1] Closely related to Trilobatin, it is recognized for its potential health benefits, including antioxidant and anti-inflammatory activities.[2][3] Preclinical studies on the related compound Trilobatin suggest that its biological effects are mediated, at least in part, through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][4][5] These pathways are central to the cellular response to inflammation and oxidative stress. Animal models provide a crucial platform to elucidate the in vivo efficacy and mechanisms of action of this compound.
Key Biological Activities and In Vitro Data
Prior to in vivo studies, the bioactivity of this compound and its related compound, Trilobatin, has been characterized through various in vitro assays. This data provides a foundation for selecting appropriate animal models and determining relevant outcome measures.
| Compound | Biological Activity | Assay | IC50 / EC50 Value | Reference |
| This compound | Inhibition of Lipid Peroxidation | Rat Liver Homogenate | IC50: 261 µM | [2][4] |
| Superoxide Dismutase (SOD) Activity | Rat Liver Homogenate | EC50: 575 µM | [2] | |
| Glutathione Peroxidase (GSH-Px) Activity | Rat Liver Homogenate | EC50: 717 µM | [2] | |
| Trilobatin | Inhibition of Lipid Peroxidation | Rat Liver Homogenate | IC50: 88 µM | [2][4] |
| Superoxide Dismutase (SOD) Activity | Rat Liver Homogenate | EC50: 128 µM | [2] | |
| Glutathione Peroxidase (GSH-Px) Activity | Rat Liver Homogenate | EC50: 129 µM | [6] | |
| α-glucosidase Inhibition | In vitro enzyme assay | Strong | [2][4] | |
| α-amylase Inhibition | In vitro enzyme assay | Moderate | [2][4] |
Animal Models and Experimental Protocols
Based on the known anti-inflammatory and metabolic regulatory properties of similar flavonoids, the following animal models are recommended for studying this compound.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is ideal for investigating the acute anti-inflammatory effects of this compound.[7]
Experimental Workflow:
Caption: Workflow for LPS-Induced Inflammation Model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Vehicle)
-
This compound (Low Dose) + LPS
-
This compound (Medium Dose) + LPS
-
This compound (High Dose) + LPS
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle orally via gavage at doses ranging from 10-100 mg/kg body weight.[8]
-
-
Induction of Inflammation: One hour after drug administration, inject lipopolysaccharide (LPS) from E. coli O111:B4 intraperitoneally (i.p.) at a dose of 1-5 mg/kg.[9][10]
-
Sample Collection: 2-6 hours post-LPS injection, euthanize mice.
-
Collect blood via cardiac puncture for serum separation.
-
Harvest tissues (liver, spleen, lungs) and either fix in 10% formalin for histology or snap-freeze in liquid nitrogen for biochemical analysis.
-
-
Endpoint Analysis:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[7]
-
NF-κB Activation: Analyze the phosphorylation of p65 and IκBα in tissue lysates by Western blot to assess NF-κB pathway activation.[2]
-
Histopathology: Examine H&E stained tissue sections for inflammatory cell infiltration and tissue damage.
-
Streptozotocin (STZ)-Induced Diabetic Model
This model is suitable for evaluating the potential of this compound in managing hyperglycemia and oxidative stress associated with type 1 diabetes.
Signaling Pathway in STZ-Induced Diabetes and Trilobatin Intervention:
References
- 1. diacomp.org [diacomp.org]
- 2. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for dissolving Trilobatin 2''-acetate for experiments.
Application Notes and Protocols for Trilobatin 2''-acetate
Introduction
This compound is a naturally occurring dihydrochalcone glucoside that can be isolated from the leaves of plants such as Lithocarpus pachyphyllus.[1][2][3] It belongs to the flavonoid class of compounds and is noted for its sweet taste. In research, it is investigated for various potential biological activities, including antioxidant effects.[4] This document provides detailed protocols for the proper dissolution of this compound for experimental use, ensuring consistency and reproducibility in research applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆O₁₁ | [5] |
| Molecular Weight | 478.5 g/mol | [5] |
| Appearance | Solid, colorless or light yellow crystalline | |
| Purity | ≥98% | [5] |
Solubility Data
This compound is generally insoluble in water but soluble in several organic solvents. The choice of solvent is critical for preparing stock solutions for in vitro and in vivo experiments.
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble (e.g., 10 mM) | Recommended for preparing high-concentration stock solutions. | [1][6] |
| Ethanol | Soluble | A suitable alternative to DMSO for certain applications. | [6] |
| Methanol | Soluble | Can be used for stock solution preparation. | [6] |
| Pyridine | Soluble | Use with caution due to its toxicity. | [6] |
| Ether | Soluble | ||
| Water | Insoluble | Not suitable for direct dissolution. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-use Handling: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour.[7] To ensure maximum recovery of the product, centrifuge the original vial briefly to collect all the powder at the bottom.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 478.5 g/mol ), add approximately 209 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage:
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the stock solution to the final working concentration for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of the solvent in the cell culture medium.
-
-
Application to Cells: Add the prepared working solutions to the cell cultures and incubate for the desired experimental duration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by related compounds.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. usbio.net [usbio.net]
- 6. This compound | CAS:647853-82-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols: Trilobatin 2''-acetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilobatin 2''-acetate is a naturally occurring dihydrochalcone glucoside, an acetylated derivative of Trilobatin.[1][2][3] It is found in plants such as Lithocarpus pachyphyllus.[1][2][3][4] As a reference standard, this compound is essential for the accurate identification, quantification, and quality control of this compound in various matrices, including plant extracts, formulated products, and biological samples. These application notes provide detailed protocols for the proper use of this compound as a reference standard in analytical and biological research.
Physicochemical Properties and Storage
Accurate characterization and proper storage are fundamental to maintaining the integrity of a reference standard.
| Property | Value | Source |
| Molecular Formula | C23H26O11 | [5] |
| Molecular Weight | 478.45 g/mol | [5] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water. | [6] |
| Storage Conditions | Store at -20°C under an inert atmosphere. For long-term storage, keep in a tightly sealed vial. | [5] |
| Handling | Before use, allow the vial to equilibrate to room temperature for at least 1 hour before opening to avoid condensation. For maximum recovery, centrifuge the vial before opening.[5][6] |
Analytical Applications: HPLC and LC-MS/MS
This compound is primarily used as a reference standard for chromatographic analysis. The following are representative protocols.
Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is critical for quantitative analysis.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., Methanol or DMSO) in a 5 mL amber volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed vial. It is recommended to prepare fresh stock solutions periodically.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the analysis.
-
Typical concentration ranges for a calibration curve may be from 0.5 µg/mL to 100 µg/mL.
-
Prepare these solutions fresh daily.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization and validation are required for specific applications.
Protocol 2: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Example: Start with 10% A, increase to 50% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Protocol 3: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 2 µL.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[7]
-
Ion Source Parameters:
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻.
Biological Activity Assays
This compound and its parent compound, Trilobatin, have demonstrated antioxidant and anti-inflammatory properties.[8][9][10] The reference standard can be used to investigate these activities.
Antioxidant Activity Assay (DPPH Method)
This protocol outlines a common in vitro method for assessing free radical scavenging activity.
Protocol 4: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)
This protocol describes an in vitro cell-based assay to evaluate anti-inflammatory effects.
Protocol 5: Inhibition of LPS-Induced TNF-α Production in Macrophages
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
A known anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control.
Signaling Pathway Investigation
The parent compound, Trilobatin, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[8][10] It is plausible that this compound may exert similar effects. The reference standard is crucial for such investigations.
Nuclear Magnetic Resonance (NMR) Data for Characterization
The identity and structure of this compound as a reference standard are confirmed by NMR spectroscopy.
| ¹H NMR (in Acetone-d6) | ¹³C NMR (in Acetone-d6) |
| δ 5.44 (1H, dd, J = 13.2, 3.0 Hz, H-2) | δ 79.9 (C-2) |
| δ 3.17 (1H, dd, J = 16.8, 12.6 Hz, H-3a) | δ 43.4 (C-3) |
| δ 2.72 (1H, dd, J = 17.4, 3.0 Hz, H-3b) | δ 197.2 (C-4) |
| δ 5.94 (1H, d, J = 2.4 Hz, H-6) | δ 167.5 (C-5) |
| δ 5.95 (1H, d, J = 2.4 Hz, H-8) | δ 96.8 (C-6) |
| δ 7.38 (2H, d, J = 8.4 Hz, H-2', H-6') | δ 164.3 (C-7) |
| δ 6.89 (2H, d, J = 9.0 Hz, H-3', H-5') | δ 95.8 (C-8) |
| δ 12.17 (1H, s, OH-5) | δ 165.2 (C-9) |
| ... (signals for the glucose and acetate moieties) | ... (signals for the glucose and acetate moieties) |
Note: The provided NMR data from the search result appears to be for Naringenin, a different flavonoid, and not this compound. Detailed and verified 1H and 13C NMR data specific to this compound would be required from the Certificate of Analysis provided by the supplier for definitive structural confirmation. A publication by Qin and Liu (2003) provides the structural elucidation via NMR.[2][3]
Certificate of Analysis (CoA) - Representative Data
A CoA for a reference standard should include the following information. This is a representative example.
| Test | Specification | Result |
| Appearance | White to light yellow powder | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Mass Spectrometry | Conforms to molecular weight | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |
| Residual Solvents (GC-HS) | Meets USP <467> requirements | Conforms |
| Assay (qNMR or mass balance) | 98.0% - 102.0% (anhydrous, solvent-free basis) | 99.5% |
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. It is the responsibility of the end-user to validate all methods for their specific application and to ensure compliance with all applicable safety and regulatory requirements. Always consult the Certificate of Analysis and Safety Data Sheet provided by the supplier of the reference standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrochalcone | 398 Publications | 3344 Citations | Top Authors | Related Topics [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. This compound | CAS:647853-82-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. thescipub.com [thescipub.com]
- 10. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
Application Notes: Investigating the In Vitro Antioxidant Properties of Trilobatin 2''-acetate
Introduction
Trilobatin 2''-acetate is a dihydrochalcone glucoside, a class of natural compounds recognized for various biological activities.[1][2] As a derivative of Trilobatin, which has demonstrated antioxidant and anti-inflammatory effects, this compound is a compound of significant interest for researchers in drug development and nutritional science.[2][3][4] Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathophysiology of numerous diseases.[5] Therefore, robust in vitro methods are essential for characterizing the antioxidant potential of compounds like this compound. These application notes provide detailed protocols for assessing its antioxidant capacity through various established assays and summarize available quantitative data.
Quantitative Data Summary
The antioxidant activities of this compound have been investigated using several in vitro assays.[6] The following table summarizes the key quantitative findings, providing a comparative overview of its efficacy in different antioxidant models.
| Assay Type | Parameter | Value (µM) | Comparison Compounds | Source |
| Lipid Peroxidation Inhibition | IC₅₀ | 261 | Phloridzin (28), Trilobatin (88) | [6] |
| Superoxide Dismutase (SOD) Activity | EC₅₀ | 575 | Phloridzin (167), Trilobatin (128) | [6] |
| Glutathione Peroxidase (GSH-Px) Activity | EC₅₀ | 717 | Phloridzin (347), Trilobatin (129) | [6] |
| DPPH Radical Scavenging | EC₅₀ | 519 | Trilobatin (432), BHA (111) |
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols & Methodologies
A comprehensive evaluation of a compound's antioxidant potential requires a multi-assay approach. Below are detailed protocols for commonly employed in vitro antioxidant assays suitable for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[7] The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7]
Protocol:
-
Reagent Preparation: Prepare a 200 µM solution of DPPH in methanol.[8] Keep the solution in the dark.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, Methanol) to create a stock solution.[9] Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Plot the % inhibition against the sample concentration to determine the IC₅₀ value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound.[8][10] The reduction in color is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
-
Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[12][13] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by intracellular reactive oxygen species (ROS).[5][14]
Protocol:
-
Cell Culture: Culture human hepatocarcinoma (HepG2) or HeLa cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[5][14]
-
Cell Treatment:
-
Induction of Oxidative Stress:
-
Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and sample-treated wells.
-
Determine the CAA value, often expressed as quercetin equivalents.[13]
-
Relevant Signaling Pathways
Antioxidants can exert their effects by modulating cellular signaling pathways that control the expression of protective enzymes and inflammatory mediators.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress.[15][16] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like certain antioxidants, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective genes.[16][17] Studies on the parent compound, trilobatin, suggest it can activate the Nrf2 pathway.[15][18][19]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to move into the nucleus and promote the expression of pro-inflammatory genes.[4][20] Antioxidants can inhibit this pathway, thereby exerting anti-inflammatory effects. The parent compound, trilobatin, has been shown to suppress the NF-κB signaling pathway.[3][9][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Antioxidant activities of three dihydrochalcone glucosides from leaves of Lithocarpus pachyphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thescipub.com [thescipub.com]
- 9. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 10. Investigation of antioxidant, anti collagenase, anti-elastase, and anti-hyaluronidase activities of Solanum trilobatum L. for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. smarttots.org [smarttots.org]
- 16. Frontiers | Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways [frontiersin.org]
- 17. Trilobatin, a Naturally Occurring Food Additive, Ameliorates Exhaustive Exercise-Induced Fatigue in Mice: Involvement of Nrf2/ARE/Ferroptosis Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trilobatin, a Novel Naturally Occurring Food Additive, Ameliorates Alcoholic Liver Disease in Mice: Involvement of Microbiota-Gut-Liver Axis and Yap/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oss.signavitae.com [oss.signavitae.com]
- 20. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trilobatin 2''-acetate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Trilobatin 2''-acetate extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary source?
This compound is a sweet dihydrochalcone-glucoside.[1] It is a natural compound that can be isolated from the leaves of plants such as Lithocarpus pachyphyllus.[1]
Q2: Which solvents are most effective for extracting this compound?
Aqueous-organic solvent mixtures are generally preferred for extracting flavonoids like this compound due to their ability to dissolve compounds with varying polarities. Ethanol is a widely used solvent due to its moderate polarity, safety, and ease of removal.[2] A 70% ethanol solution has been shown to be effective for extracting the related compound, trilobatin. Methanol and acetone can also be used, but their toxicity limits their application in products intended for consumption.[2]
Q3: What are the key factors influencing the extraction yield?
Several factors can significantly impact the extraction yield of this compound. These include:
-
Solvent Composition: The polarity of the solvent mixture is crucial.
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but may require more solvent.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of heat-sensitive compounds.
-
Particle Size: Smaller particle sizes increase the surface area for extraction, but can sometimes lead to difficulties in filtration.
Q4: How stable is this compound during extraction?
As a dihydrochalcone glycoside, this compound can be susceptible to degradation under certain conditions. High temperatures and highly acidic or alkaline conditions can lead to hydrolysis of the glycosidic bond or other structural changes, resulting in a lower yield. It is recommended to store the purified compound at -20°C under an inert atmosphere for maximum stability.
Troubleshooting Guide: Low Extraction Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues during the extraction of this compound.
dot
Caption: Troubleshooting workflow for low extraction yield.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine, uniform powder (e.g., 80 mesh). |
| Inappropriate Solvent System: The solvent may not have the optimal polarity to efficiently dissolve this compound. | Use a mixture of ethanol and water, with concentrations around 70% ethanol being reported as effective for the related compound, trilobatin. | |
| Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to dissolve the entire target compound from the plant matrix. | Increase the solvent-to-solid ratio. Ratios of 20:1 to 40:1 (mL/g) have been used for trilobatin extraction. | |
| Suboptimal Extraction Time and Temperature: The extraction may not be long enough or at a suitable temperature for complete extraction. | For ultrasonic-assisted extraction, times of 20-60 minutes have been reported. For maceration, longer periods (hours to days) may be necessary. Optimize the temperature to enhance solubility without causing degradation (e.g., around 40-50°C). | |
| Loss of Compound During Work-up | Loss During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of the compound. | Use a rotary evaporator at a controlled, low temperature to remove the solvent. |
| Incomplete Elution from Chromatography Column: The chosen solvent system for column chromatography may not be effectively eluting the compound from the stationary phase. | Optimize the mobile phase for column chromatography. Gradient elution may be necessary to separate this compound from other compounds. | |
| Emulsion Formation During Liquid-Liquid Extraction: Surfactant-like molecules in the crude extract can cause the formation of stable emulsions, trapping the target compound.[3] | Gently swirl instead of vigorously shaking the separatory funnel. Adding a small amount of a different organic solvent or using supported liquid extraction (SLE) can also help break emulsions.[3] | |
| Compound Degradation | Thermal Degradation: Dihydrochalcones can be sensitive to high temperatures, especially during prolonged extraction methods like Soxhlet. | Prefer methods that use lower temperatures, such as ultrasonic-assisted extraction or maceration at room temperature. |
| pH Instability: Extreme pH values can cause hydrolysis of the glycosidic bond or other rearrangements. | Maintain a neutral or slightly acidic pH during extraction and purification. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes different extraction methods that can be applied for this compound, with data primarily based on the extraction of the closely related compound, trilobatin.
| Extraction Method | Key Parameters | Reported Yield (Trilobatin) | Advantages | Disadvantages |
| Ultrasonic-Assisted Extraction (UAE) | - Solvent: 70% Ethanol- Ratio: 20:1 (mL/g)- Time: 20 min | 162.93 ± 5.92 mg/g | - High efficiency- Reduced extraction time- Lower solvent consumption | - Requires specialized equipment |
| Maceration | - Solvent: Ethanol or Methanol- Temperature: Room Temperature- Time: 24-48 hours | Not specifically reported for this compound | - Simple and requires minimal equipment- Suitable for thermolabile compounds | - Time-consuming- May result in lower yields compared to other methods |
| Soxhlet Extraction | - Solvent: Ethanol or Methanol- Temperature: Boiling point of the solvent | Not specifically reported for this compound | - Continuous extraction with fresh solvent- High extraction efficiency | - Potential for thermal degradation of the compound- Requires specialized glassware |
| Pressurized Liquid Extraction (PLE) | - Solvent: 58.43% Ethanol- Ratio: 35.39:1 (mL/g)- Time: 25.26 min- Temperature: 50°C | Not specifically reported for this compound | - Fast and efficient- Low solvent consumption | - Requires expensive, specialized equipment |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is adapted from a patented method for trilobatin extraction.
dot
Caption: Workflow for Ultrasonic-Assisted Extraction.
-
Preparation of Plant Material: Dry the leaves of Lithocarpus pachyphyllus at 50°C and grind them into a fine powder (passing through an 80-mesh sieve).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a beaker.
-
Add 200 mL of 70% ethanol solution (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 40°C).
-
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Collect the supernatant.
-
-
Concentration:
-
Evaporate the solvent from the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification:
-
The crude extract can be further purified using techniques such as silica gel column chromatography or preparative HPLC to isolate this compound.
-
Protocol 2: Maceration Extraction
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered material in a sealed container.
-
Add 200 mL of 70% ethanol.
-
Keep the container at room temperature for 48 hours with occasional shaking.
-
-
Separation and Concentration:
-
Filter the mixture to remove the solid plant material.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator as described in Protocol 1.
-
-
Purification:
-
Purify the resulting crude extract as needed.
-
Protocol 3: Purification by Column Chromatography
dot
Caption: General workflow for purification by column chromatography.
-
Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. For flavonoids, a gradient of chloroform and methanol is often used.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
References
Technical Support Center: Overcoming Solubility Challenges with Trilobatin 2''-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Trilobatin 2''-acetate in aqueous solutions.
Introduction
This compound is a natural dihydrochalcone-glucoside with promising antioxidant, anti-inflammatory, and other therapeutic properties.[1][2] As a crystalline solid, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] However, its poor solubility in aqueous solutions presents a significant challenge for in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a colorless to light yellow crystalline solid. It is soluble in organic solvents like ethanol, ether, and DMSO, but is considered insoluble in water.[2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Direct dissolution in aqueous buffers is challenging due to the hydrophobic nature of the molecule. To achieve a homogenous solution, the use of co-solvents or other solubilization techniques is typically required.
Q3: What is the recommended method for preparing a stock solution?
A3: It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. A stock solution of 10 mM in DMSO is a common starting point. This stock can then be diluted into your aqueous experimental medium. Be sure to vortex thoroughly.
Q4: How can I minimize the precipitation of this compound in my cell culture medium?
A4: When diluting the DMSO stock solution into your aqueous medium, ensure rapid and thorough mixing. It is also advisable to keep the final concentration of DMSO in the medium as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts in your experiments. Preparing fresh dilutions for each experiment is recommended.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to improve the aqueous solubility of poorly soluble flavonoids like this compound. These include the use of co-solvents, cyclodextrin complexation, and pH adjustment.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides detailed protocols for common solubilization methods.
Co-solvent Systems
The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.
Experimental Protocol: Preparing a 1 mM Aqueous Solution with a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Vortex: Ensure the compound is completely dissolved by vortexing the stock solution thoroughly.
-
Serial Dilution: Perform a serial dilution of the stock solution with your desired aqueous buffer (e.g., Phosphate-Buffered Saline, cell culture medium). For a 1 mM final concentration, you would add 1 part of your 10 mM stock to 9 parts of the aqueous buffer.
-
Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.
-
Final Co-solvent Concentration: Be mindful of the final co-solvent concentration in your working solution, as it may affect your experimental system.
Quantitative Data: Estimated Solubility in Co-solvent Systems
| Co-solvent System (v/v) | Estimated Solubility of this compound | Notes |
| 10% Ethanol / 90% Water | Increased solubility compared to water alone | Ethanol is a commonly used co-solvent for flavonoids. |
| 10% DMSO / 90% Water | Significantly increased solubility | DMSO is a powerful solvent for many organic compounds. |
Note: The above values are estimations based on typical behavior of similar flavonoid compounds. Experimental validation is highly recommended.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
-
Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of this compound to a β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Dissolution of this compound: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolution of Cyclodextrin: In a separate container, dissolve the cyclodextrin in purified water.
-
Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Reconstitution: The lyophilized powder can be dissolved in your desired aqueous buffer to the target concentration.
Quantitative Data: Potential Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Expected Outcome |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Significant increase in aqueous solubility. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | Enhanced solubility and potential for improved bioavailability. |
Note: The degree of solubility enhancement is dependent on the specific cyclodextrin and the experimental conditions. Optimization of the molar ratio may be required.
Experimental Workflows and Signaling Pathways
Understanding the experimental context and potential biological targets of this compound is crucial for experimental design.
General Experimental Workflow for Cell-Based Assays
Potential Signaling Pathways
The parent compound, Trilobatin, has been shown to modulate several key signaling pathways. It is plausible that this compound may exhibit similar activities.
NF-κB Signaling Pathway (Anti-inflammatory Effects)
Trilobatin has been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[1]
Nrf2/ARE Signaling Pathway (Antioxidant Effects)
Trilobatin has been shown to protect against oxidative stress by activating the Nrf2/ARE signaling pathway.
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific applications. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
Technical Support Center: Biosynthesis and Purification of Trilobatin and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis and purification of Trilobatin and its derivatives like Trilobatin 2''-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a sweet dihydrochalcone-glucoside that has been isolated from the leaves of Lithocarpus pachyphyllus.[1] It is a derivative of Trilobatin.
Q2: What are the primary methods for producing Trilobatin?
Trilobatin can be obtained through extraction from natural sources like Lithocarpus polystachyus Rehd or produced via microbial biosynthesis.[2][3] A common biosynthetic approach involves the use of engineered Escherichia coli to convert phloretin into Trilobatin.[4][5]
Q3: What are the main challenges in the microbial production of Trilobatin?
Key challenges in the microbial synthesis of Trilobatin include the low catalytic efficiency of the enzymes used and the formation of unwanted by-products.[5] Optimizing culture conditions and enzyme selection are crucial for achieving high yields.[4][5]
Q4: What are some common methods for purifying Trilobatin?
Common purification techniques for Trilobatin from natural extracts or biotransformation mixtures include the use of macroporous resin, silica gel column chromatography, Sephadex LH-20 column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC).[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Trilobatin Yield in E. coli Culture | Suboptimal culture medium. | Experiment with different media combinations, such as an LB-TB medium combination, which has been shown to enhance production.[4] |
| Inefficient glycosyltransferase enzyme. | Screen for more efficient glycosyltransferase enzymes, such as PT577, which has demonstrated a high conversion yield.[5] Consider enzyme engineering to improve catalytic activity. | |
| Incorrect inducer (e.g., IPTG) concentration or induction time. | Optimize the concentration of the inducer and the induction time. For instance, induction with 0.1 mM IPTG for 22 hours has been used successfully.[4] | |
| Suboptimal reaction temperature. | Determine the optimal temperature for the specific glycosyltransferase being used. For example, the optimal temperature for the PT577 enzyme is 39.5 °C.[5] | |
| Formation of By-products | Broad substrate specificity of the glycosyltransferase. | Employ mutant strains of the enzyme with improved specificity to reduce the formation of by-products.[5] |
| Oxidative oligomerization of Trilobatin. | During extraction from natural sources, drying processes can lead to the formation of pigments through oxidative oligomerization.[7] Minimize exposure to oxidative conditions. | |
| Difficulty in Purifying Trilobatin | Co-elution of similar compounds. | Utilize a multi-step purification strategy combining different chromatography techniques (e.g., macroporous resin followed by semi-preparative HPLC).[2] |
| Low recovery from purification columns. | Optimize the elution conditions, such as the solvent system and gradient, for the specific column being used. |
Experimental Protocols
Protocol 1: Biosynthesis of Trilobatin using Engineered E. coli
This protocol is based on the whole-cell biocatalysis of phloretin.
1. Strain and Culture Preparation:
- Use an E. coli strain engineered to overexpress a phloretin-4′-O-glycosyltransferase.
- Prepare a suitable culture medium (e.g., LB-TB medium combination).[4]
2. Induction and Substrate Feeding:
- Induce protein expression with an optimized concentration of IPTG (e.g., 0.1 mM) for a specific duration (e.g., 22 hours).[4]
- Feed the culture with the substrate, phloretin (e.g., 250 μM), for a set period (e.g., 4 hours).[4]
3. Reaction Conditions:
- Maintain the optimal reaction temperature for the specific glycosyltransferase (e.g., 39.5 °C for PT577).[5]
- Ensure a suitable pH for the reaction buffer (e.g., pH 8.0).[5]
4. Termination of Reaction:
- Stop the reaction by adding a quenching agent, such as trichloroacetic acid.[5]
Protocol 2: Purification of Trilobatin from a Crude Extract
This protocol outlines a general procedure for purifying Trilobatin.
1. Initial Enrichment:
- Use a macroporous resin purification technique to preliminarily enrich Trilobatin from the crude extract.[2]
2. Column Chromatography:
- Further separate the enriched fraction using silica gel column chromatography and/or Sephadex LH-20 column chromatography.[6]
3. High-Performance Liquid Chromatography (HPLC):
- For final purification to high purity (≥98%), employ semi-preparative HPLC.[2]
4. Purity Analysis:
- Analyze the purity of the final product using analytical HPLC.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Trilobatin Production via Screening and Modification of Glycosyltransferases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for the Separation of Trilobatin 2''-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Trilobatin 2''-acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution
-
Question: My chromatogram shows poor separation between the this compound peak and other components. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge, often stemming from suboptimal mobile phase composition or column selection. Here are several strategies to enhance peak separation:
-
Optimize the Mobile Phase Gradient: For complex samples, a gradient elution is generally more effective than an isocratic one.[1][2] A shallow gradient, with a slow increase in the organic solvent concentration, can significantly improve the separation of closely eluting compounds. Experiment with different gradient profiles to find the optimal separation.
-
Adjust the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of acidic or basic analytes, thereby affecting their retention and selectivity. For flavonoid glycosides like this compound, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape and resolution.[2]
-
Change the Organic Solvent: While acetonitrile is a common choice for reversed-phase HPLC, methanol can offer different selectivity for flavonoids.[1] Trying a run with methanol as the organic modifier, or a ternary mixture of water, acetonitrile, and methanol, may improve separation.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
-
Issue 2: Peak Tailing
-
Question: The peak for this compound is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Check for Active Sites: Free silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Using a highly end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase in small concentrations can mitigate this effect.
-
Optimize Mobile Phase pH: As mentioned for resolution, an acidic mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try diluting your sample and injecting a smaller volume.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is drifting between injections. What is causing this variability?
-
Answer: Retention time instability can be frustrating and points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
Check for Leaks: A leak in the system will cause a drop in pressure and affect the flow rate, leading to changes in retention times. Visually inspect all fittings and connections for any signs of leakage.
-
Thermostat the Column: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. Based on methods for the related compound, trilobatin, a gradient elution with a mobile phase consisting of acetonitrile (solvent B) and water with 0.1% formic acid (solvent A) is recommended.[2] A UV detection wavelength of 284 nm is appropriate, as this compound exhibits a UV absorption maximum at this wavelength.
Q2: How should I prepare my sample for HPLC analysis?
A2: this compound is soluble in organic solvents like ethanol and DMSO, but insoluble in water. For analysis, dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.[3][4] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q3: What is the expected elution order of this compound compared to Trilobatin?
A3: The addition of the acetate group makes this compound less polar than its parent compound, trilobatin. In reversed-phase HPLC, where the stationary phase is non-polar, less polar compounds are retained more strongly. Therefore, you can expect this compound to have a longer retention time than trilobatin under the same chromatographic conditions.
Q4: Can I use a mass spectrometer (MS) for detection?
A4: Yes, coupling HPLC with a mass spectrometer (HPLC-MS) is an excellent technique for the analysis of this compound. It provides higher selectivity and sensitivity, and can be used for structural confirmation. The molecular weight of this compound is 478.45 g/mol , which can be used to set up the MS detector.[5][6]
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is adapted from a method for the related compound, trilobatin, and optimized for this compound.[2]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 284 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol and filter through a 0.45 µm filter. |
Sample Preparation from Plant Material
For the extraction of this compound from plant matrices, the following general procedure can be followed:
-
Extraction: Macerate the dried and powdered plant material with methanol or ethanol. Sonication can be used to improve extraction efficiency.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.[7]
-
Final Preparation: Dissolve the final extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter before HPLC injection.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H26O11 |
| Molecular Weight | 478.45 g/mol [5][6] |
| Solubility | Soluble in DMSO, ethanol, methanol, pyridine. Insoluble in water.[3][4] |
| UV max | 284 nm |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 25.0 | 50 | 50 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 40.0 | 90 | 10 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Trilobatin Production via Screening and Modification of Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 4. This compound | CAS:647853-82-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. akjournals.com [akjournals.com]
Troubleshooting unexpected results in cell-based assays with Trilobatin 2''-acetate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Trilobatin 2''-acetate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a dihydrochalcone glucoside, a type of natural flavonoid. Published research has shown it to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] It has been reported to modulate key signaling pathways such as NF-κB, Nrf2/ARE, and PI3K/Akt.[1][4][5]
Q2: In which solvents should I dissolve this compound for cell culture experiments?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[6] It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[6]
Q3: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability can be cell-type and context-dependent. Some studies report protective effects against cytotoxic stimuli. For example, it has been shown to increase cell viability in neuronal cells challenged with neurotoxins.[2][3] Interestingly, one study observed that at higher concentrations (50-100 µM), this compound promoted the proliferation of human hepatoblastoma HepG2 and Huh 7 cells.[8] Therefore, it is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration range.
Q4: Can this compound interfere with my assay readout?
Yes, as a natural product, this compound has the potential to interfere with certain assay technologies. Natural products can sometimes be colored, fluorescent, or act as fluorescence quenchers, which can lead to false positives or negatives in absorbance-based or fluorescence-based assays.[9][10][11] It is recommended to include a control well with this compound in cell-free medium to check for any direct interference with the assay reagents or signal.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Cell Viability Results (e.g., MTT, XTT, or Resazurin Assays)
Question: My cell viability results with this compound are not reproducible or show unexpected effects (e.g., increased viability where a decrease was expected). What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture wells under a microscope after adding the diluted this compound. If you observe precipitate, the compound may be coming out of solution at the final concentration. Solution: Try preparing fresh dilutions from the stock solution, ensuring thorough mixing. If precipitation persists, consider using a lower concentration range or a different solubilization strategy, though options may be limited for live-cell assays.[6] |
| Cell Density | The initial cell seeding density can significantly impact the outcome of viability assays. Solution: Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment. Run a cell titration experiment to find the linear range of your assay.[12] |
| Interference with Assay Chemistry | As a flavonoid, this compound could directly react with the assay reagents. For example, its antioxidant properties might reduce tetrazolium salts (like MTT) non-enzymatically. Solution: Include a "compound only" control (this compound in media without cells) to measure any direct effect on the assay reagent. Subtract this background from your experimental values. |
| Biphasic Proliferative/Protective Effect | As noted, this compound has shown proliferative effects on some cancer cell lines at certain concentrations.[8] Solution: Perform a broad dose-response curve to identify if the compound has a biphasic effect on your cells. This will help in selecting the appropriate concentration for your hypothesis. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and affect their metabolic activity. Solution: Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (ideally ≤0.1%, but not exceeding 0.5%). Always run a vehicle control.[7] |
Issue 2: Problems with Western Blot Analysis of Signaling Pathways (e.g., NF-κB, PI3K/Akt)
Question: I am not seeing the expected changes in my Western blot analysis of NF-κB or PI3K/Akt pathway proteins after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Time Point | Signaling pathways are activated and deactivated at specific time points. The peak activation of a pathway can be transient. Solution: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing changes in protein phosphorylation or degradation (e.g., IκBα degradation for NF-κB activation).[13] |
| Subcellular Fractionation Issues | For pathways involving protein translocation (like NF-κB moving to the nucleus), analyzing whole-cell lysates might mask the effect.[14] Solution: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[15] Analyze the levels of target proteins (e.g., p65) in each fraction. Use loading controls specific to each fraction (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).[14] |
| Antibody Specificity | The antibodies being used may not be specific or sensitive enough to detect the target protein or its modified form. Solution: Use antibodies that are validated for your application (e.g., Western blot) and are specific for the phosphorylated form of the protein of interest. Always include positive and negative controls to validate antibody performance.[16] |
| Low Protein Expression | The target protein may be expressed at low levels in your cell line, making detection difficult. Solution: Ensure you are loading a sufficient amount of protein per lane (e.g., 20-40 µg of total protein). You may need to use an enrichment technique, such as immunoprecipitation, for low-abundance proteins. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[6] Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express the results as a percentage of the vehicle control (set to 100% viability).
Analysis of NF-κB Activation by Western Blot (IκBα Degradation)
-
Cell Treatment and Lysis: Plate cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. A decrease in the IκBα signal indicates its degradation and subsequent activation of the NF-κB pathway.[18]
Visualizations
References
- 1. smarttots.org [smarttots.org]
- 2. Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The PI3K/Akt and NF-κB signaling pathways are involved in the protective effects of Lithocarpus polystachyus (sweet tea) on APAP-induced oxidative stress injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the identity and purity of a Trilobatin 2''-acetate sample.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming the identity and purity of a Trilobatin 2''-acetate sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a dihydrochalcone glucoside, specifically an acetylated derivative of trilobatin.[1] It is recognized for its sweet taste.[1] Key chemical properties are summarized below.
| Property | Value |
| CAS Number | 647853-82-5[2] |
| Molecular Formula | C₂₃H₂₆O₁₁[2] |
| Molecular Weight | 478.5 g/mol [2] |
| Appearance | Colorless or light yellow crystalline solid |
| Solubility | Soluble in organic solvents like methanol and ethanol; insoluble in water. |
Q2: What are the primary analytical techniques to confirm the identity of my sample?
The primary methods for unambiguous identification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the atoms, while high-resolution MS will confirm the elemental composition and molecular weight.
Q3: How can I determine the purity of my this compound sample?
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard method for determining the purity of this compound. This technique separates the main compound from any impurities, and the purity is calculated based on the relative peak areas in the chromatogram. Purity levels for commercially available standards are typically ≥98%.[2]
Q4: What are the expected storage conditions for this compound?
To ensure stability, the compound should be stored at -20°C under an inert atmosphere.[2] Before opening, it is recommended to centrifuge the vial to ensure the full recovery of the product, which may be present as a powder or film.[2]
Analytical Workflow for Identity and Purity Confirmation
The following diagram outlines the recommended workflow for a comprehensive analysis of a this compound sample.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC-DAD)
This method is adapted from a validated protocol for the analysis of trilobatin and other dihydrochalcones from Lithocarpus polystachyus.[3] Researchers should optimize and validate the method for their specific instrumentation.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: InertSustain AQ-C18 (4.6 x 250 mm, 5 µm) or equivalent.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0-10 22 30 35 40 40 | 40.1-45 | 22 |
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 20°C.[3]
-
Detection Wavelength: 265 nm for quantification, with full spectrum (200-400 nm) collection for peak identity confirmation.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Identity Confirmation by Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the HPLC conditions described above or a suitable UPLC method for faster analysis.
-
MS Parameters (Representative):
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 100-1000.
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 477.14.
-
Expected Ion (Positive Mode): [M+H]⁺ at m/z 479.15 or [M+Na]⁺ at m/z 501.13.
-
Fragmentation (MS/MS): Perform fragmentation on the parent ion. Key expected losses include the acetate group (CH₃COOH, 60 Da) and the glucose moiety (162 Da).
-
Structural Confirmation by NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Solvent: Methanol-d₄ (CD₃OD).
-
Sample Concentration: ~5-10 mg in 0.6 mL of deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC for full assignment if necessary.
Quantitative Data
Reference NMR Data
The following ¹H and ¹³C NMR data were reported for this compound in Methanol-d₄ (CD₃OD).[1]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) (J in Hz) |
| Dihydrochalcone Moiety | ||
| 2 | 130.4 (CH) | 7.0 (dd, J=2.3, 8.5) |
| 3 | 116.1 (CH) | 6.6 (dd, J=2.5, 8.5) |
| 4 | 156.4 (C) | - |
| 5 | 116.1 (CH) | 6.6 (dd, J=2.5, 8.5) |
| 6 | 130.4 (CH) | 7.0 (dd, J=2.3, 8.5) |
| α | 46.7 (CH₂) | 3.1 (2H, t, J=7.8) |
| β | 30.8 (CH₂) | 2.8 (t, J=14.9) |
| C=O | 206.9 (C) | - |
| 1' | 106.3 (C) | - |
| 2' | 162.3 (C) | - |
| 3' | 97.0 (CH) | 6.1 (d, J=2.4) |
| 4' | 167.6 (C) | - |
| 5' | 96.1 (CH) | 5.9 (d, J=2.4) |
| 6' | 166.0 (C) | - |
| Glucose Moiety | ||
| 1'' | 102.0 (CH) | 5.0 (d, J=7.3) |
| 2'' | 75.3 (CH) | 4.9 (dd, J=7.3, 8.8) |
| 3'' | 78.4 (CH) | 3.4 (m) |
| 4'' | 71.4 (CH) | 3.3 (m) |
| 5'' | 78.5 (CH) | 3.4 (m) |
| 6'' | 62.6 (CH₂) | 3.7 (dd, J=5.3, 12.0), 3.6 (d, J=12.0, 5.2) |
| Acetate Moiety | ||
| C=O | 172.6 (C) | - |
| CH₃ | 21.0 (CH₃) | 1.9 (s) |
| Note: Assignments for 3'' and 5'' may be reversed. |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
HPLC Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction of phenolic hydroxyls with residual silanols on the column. - Sample solvent incompatible with mobile phase. | - Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). - Dissolve and inject the sample in the initial mobile phase if possible. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in column temperature. - Mobile phase composition drift. | - Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure proper mixing. |
| Extra Peaks in Chromatogram | - Sample degradation (hydrolysis of acetate or glycosidic bond). - Presence of synthesis byproducts (e.g., unreacted trilobatin). - Contaminated solvent or glassware. | - Analyze the sample promptly after preparation. - Check for peaks corresponding to trilobatin or phloretin. - Use high-purity solvents and clean equipment. |
| Low Signal/No Peak | - Incorrect detection wavelength. - Sample concentration too low. - Compound degradation. | - Check the UV spectrum using the DAD; dihydrochalcones typically absorb around 280 nm. - Prepare a more concentrated sample. - Verify sample integrity; check storage conditions. |
Troubleshooting Logic Diagram
Mass Spectrometry and NMR Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| MS: Incorrect Molecular Ion | - Formation of different adducts (e.g., K⁺, NH₄⁺). - In-source fragmentation or degradation. | - Check for common adducts ([M+K]⁺, [M+NH₄]⁺). - Optimize source conditions (e.g., reduce cone voltage) to minimize fragmentation. |
| MS: Unexpected Fragments | - Presence of co-eluting impurities. - Isomeric byproducts from synthesis. | - Ensure good chromatographic separation before the MS inlet. - The synthesis of trilobatin may result in phloridzin (an isomer) as a byproduct; check for its characteristic fragmentation.[4] |
| NMR: Broadened Peaks | - Sample aggregation at high concentrations. - Presence of paramagnetic impurities. | - Dilute the sample. - Filter the sample or pass it through a small plug of celite/silica. |
| NMR: Unexpected Signals | - Residual solvents in the sample (e.g., ethyl acetate, dichloromethane from purification). - Presence of impurities or degradation products (e.g., free acetic acid, trilobatin). | - Compare impurity peaks to known solvent chemical shift tables. - Look for singlets around δ 2.0 ppm (acetic acid) or signals corresponding to the non-acetylated trilobatin. |
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. Evaluation of Two Parts of Lithocarpus polystachyus Rehd. from Different Chinese Areas by Multicomponent Content Determination and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Trilobatin Production via Screening and Modification of Glycosyltransferases [mdpi.com]
Degradation products of Trilobatin 2''-acetate and their identification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trilobatin 2''-acetate. While specific literature on the degradation products of this compound is limited, this guide offers insights based on its chemical structure and general knowledge of related dihydrochalcone glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential degradation products?
This compound is a dihydrochalcone glycoside, a type of phenolic compound. Structurally, it is the 2''-acetate ester of Trilobatin. Due to this structure, its degradation is likely to occur via two primary pathways:
-
Deacetylation: Hydrolysis of the acetate group to yield Trilobatin .
-
Hydrolysis of the glycosidic bond: Cleavage of the sugar moiety to yield phloretin (the aglycone) and glucose-2''-acetate .
Further degradation of Trilobatin would yield phloretin and glucose.
Q2: How should I store this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it at -20°C under an inert atmosphere.[1] For long-term storage, keeping the compound in a desiccator to prevent moisture absorption is also advisable.
Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: As mentioned in Q1, peaks corresponding to Trilobatin and phloretin are potential degradation products.
-
Impurities from Synthesis or Isolation: The initial purity of your sample should be verified.
-
Solvent Effects: Interactions with the mobile phase or sample solvent could cause peak splitting or artifacts.
-
Contamination: Contamination from lab equipment or reagents can introduce extraneous peaks.
Refer to the Troubleshooting Guide for a more detailed approach to identifying these peaks.
Q4: What analytical techniques are best for identifying the degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is ideal for the identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR (like COSY, HMQC, and HMBC) are powerful tools for the definitive structural elucidation of isolated degradation products.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Disappearance of the parent peak and/or appearance of new peaks in the chromatogram shortly after dissolving the sample.
-
Possible Cause: The pH of the solvent may be promoting hydrolysis. Basic and strongly acidic conditions can catalyze the hydrolysis of the ester and glycosidic bonds.
-
Solution:
-
Prepare solutions fresh before use.
-
Use a buffered solvent system to maintain a neutral pH.
-
If possible, conduct experiments at lower temperatures to slow down the degradation rate.
-
Issue 2: Co-elution of Peaks in HPLC
-
Symptom: Broad or asymmetrical peaks, suggesting multiple compounds are eluting at the same time.
-
Possible Cause: The current HPLC method may not have sufficient resolution to separate structurally similar compounds like this compound and Trilobatin.
-
Solution:
-
Optimize the mobile phase composition (e.g., change the gradient slope, try a different organic modifier).
-
Adjust the column temperature.
-
Try a column with a different stationary phase chemistry.
-
Issue 3: Difficulty in Identifying Unknown Peaks
-
Symptom: Presence of unknown peaks in the chromatogram that cannot be readily identified.
-
Possible Cause: These could be novel degradation products or artifacts.
-
Solution:
-
Utilize LC-MS to obtain the molecular weight of the unknown compounds.
-
Compare the obtained mass with the theoretical masses of expected degradation products (Trilobatin, phloretin, etc.).
-
If the concentration is sufficient, perform preparative chromatography to isolate the unknown compound for structural elucidation by NMR.
-
Proposed Degradation Pathway and Experimental Workflow
The following diagrams illustrate the proposed degradation pathway of this compound and a general workflow for its analysis.
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for degradation studies.
Data Presentation
The following table summarizes the key properties of this compound and its potential degradation products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₃H₂₆O₁₁ | 478.45 |
| Trilobatin | C₂₁H₂₄O₁₀ | 436.41 |
| Phloretin | C₁₅H₁₄O₅ | 274.27 |
| Glucose | C₆H₁₂O₆ | 180.16 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.
-
Dilute with the mobile phase for HPLC analysis.
-
4. HPLC-MS Analysis:
-
Analyze all samples using a suitable reversed-phase HPLC method coupled with a mass spectrometer.
-
A typical gradient could be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
-
Monitor the elution profile and acquire mass spectra for the parent compound and any new peaks that appear.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Tentatively identify the degradation products based on their retention times and mass-to-charge ratios.
-
Quantify the extent of degradation by measuring the decrease in the peak area of the parent compound.
References
Minimizing interference in bioassays involving Trilobatin 2''-acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trilobatin 2''-acetate in various bioassays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and in which research areas is it commonly used?
A1: this compound is a dihydrochalcone glucoside, a type of flavonoid.[1] It is structurally related to Trilobatin, a natural sweetener with known anti-inflammatory and antioxidant properties.[2][3] Research suggests that this compound also possesses antioxidant activities.[4][5] Given the known activities of its parent compound, this compound is often investigated in areas such as inflammation, oxidative stress, and metabolic diseases.
Q2: What are the known signaling pathways modulated by the related compound, Trilobatin?
A2: Trilobatin has been shown to modulate several key signaling pathways, including:
-
NF-κB Signaling Pathway: Trilobatin can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[2][6]
-
Nrf2/ARE Signaling Pathway: Trilobatin has been demonstrated to activate the Nrf2/ARE pathway, which is a critical cellular defense mechanism against oxidative stress.[3][7]
Q3: What are the general solubility characteristics of this compound?
A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[8] Its solubility in aqueous buffers may be limited, and it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Always check for precipitation when preparing working solutions.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: Based on studies with the parent compound Trilobatin, a typical starting concentration range for in vitro cell-based assays is between 0.005 µM and 50 µM.[2] However, the optimal concentration will depend on the specific cell type and assay being performed. It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental conditions.
Section 2: Troubleshooting Guides
Fluorescence-Based Assays
Issue: High background fluorescence or suspected autofluorescence of this compound.
Possible Causes & Solutions:
-
-
Recommendation: Perform a spectral scan of this compound at the concentrations you plan to use in your assay. This will help you determine its excitation and emission maxima and assess the potential for spectral overlap with your fluorescent probes.
-
Workaround: If a spectral scan is not possible, run a control experiment with cells or your assay system containing only this compound (without your fluorescent probe) to measure its contribution to the overall fluorescence signal. This background can then be subtracted from your experimental values.
-
-
Light Scattering: At higher concentrations, compounds can sometimes form aggregates that scatter light, leading to artificially high fluorescence readings.
-
Solution: Visually inspect your wells for any signs of precipitation. Centrifuge your compound stock solutions before use. Consider including a detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01-0.05%) in your assay buffer to help prevent aggregation.
-
Issue: Lower than expected fluorescence signal (Quenching).
Possible Causes & Solutions:
-
Fluorescence Quenching: Some compounds can absorb the excitation or emission light of a fluorophore, a phenomenon known as quenching.[9]
-
Recommendation: Similar to autofluorescence, the quenching properties of this compound are not well-documented. To assess quenching, you can perform a control experiment where you measure the fluorescence of your probe in the presence and absence of this compound in a cell-free system. A decrease in fluorescence in the presence of the compound suggests quenching.
-
Workaround: If quenching is observed, you may need to switch to a fluorophore with different spectral properties that are not affected by this compound. Alternatively, if the quenching is minimal and consistent, it may be possible to correct for it mathematically.
-
Luciferase-Based Reporter Assays (e.g., NF-κB, Nrf2)
Issue: Inhibition or enhancement of luciferase activity that is independent of the target pathway.
Possible Causes & Solutions:
-
Direct Luciferase Inhibition: Some small molecules can directly inhibit the activity of the luciferase enzyme, leading to a false-negative result in a reporter assay.
-
Solution: Perform a counter-screen using a constitutively active promoter (e.g., CMV) driving the expression of luciferase. Treat cells with this compound. If you observe a decrease in luciferase activity, it suggests direct inhibition of the enzyme.
-
-
Luciferase Stabilization: Conversely, some compounds can stabilize the luciferase enzyme, leading to an accumulation of the protein and a false-positive result.
-
Solution: Similar to the counter-screen for inhibition, if you observe an increase in luciferase activity with a constitutive promoter, it may indicate enzyme stabilization.
-
-
Colorimetric Interference: Although less common in luminescence assays, colored compounds can sometimes absorb the emitted light.
-
Solution: Visually inspect your compound solutions. If they are colored, consider the possibility of light absorption. Running a control with purified luciferase and its substrate in the presence of your compound can help assess this.
-
General Cell-Based Assays
Issue: High variability between replicate wells.
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell health and assay performance.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill these wells with sterile water or media to help maintain humidity.
-
-
Compound Precipitation: If this compound precipitates out of solution, it will not be available to the cells, leading to inconsistent results.
-
Solution: Ensure the final concentration of the organic solvent used to dissolve the compound is low (typically <0.5%) and does not affect cell viability. Always check for precipitation after diluting the compound into your culture medium.
-
Section 3: Quantitative Data
Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | System | IC50 / Activity | Reference |
| This compound | ABTS Radical Cation Scavenging | Cell-free | IC50: 7.6 to 3.9 µM | [4] |
| Trilobatin | Lipid Peroxidation | Rat liver homogenate | IC50: 88 µM | [10] |
| Phloridzin (related dihydrochalcone) | Lipid Peroxidation | Rat liver homogenate | IC50: 28 µM | [10] |
| Trilobatin | DPPH Radical Scavenging | Cell-free | Significant scavenging effect | [11] |
| Trilobatin | ABTS Radical Scavenging | Cell-free | Significant scavenging effect | [11] |
Note: IC50 values can vary depending on the specific experimental conditions. The data for Trilobatin and Phloridzin are provided for comparative purposes as they are structurally related to this compound.
Section 4: Experimental Protocols
General Protocol for NF-κB Luciferase Reporter Assay
This protocol provides a general framework for assessing the effect of this compound on NF-κB activation. Optimization will be required for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HEK293T, RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) to the wells. Include an unstimulated control.
-
Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
General Protocol for Nrf2-ARE Luciferase Reporter Assay
This protocol provides a general method to investigate the potential of this compound to activate the Nrf2 pathway.
-
Cell Seeding: Seed cells (e.g., HepG2, AREc32) containing an Antioxidant Response Element (ARE)-driven luciferase reporter into a 96-well white, clear-bottom plate.
-
Cell Culture: Culture cells overnight to allow for attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the compound-containing medium. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Incubation: Incubate the cells with the compound for a period sufficient to induce Nrf2-dependent gene expression (e.g., 16-24 hours).
-
Luciferase Assay: Follow the same procedure as described in the NF-κB luciferase assay protocol (Step 5).
-
Data Analysis: Normalize the luciferase activity as described previously.
Section 5: Visualizations
Caption: NF-κB Signaling Pathway and the inhibitory effect of Trilobatin.
Caption: Nrf2/ARE Signaling Pathway and the activating effect of Trilobatin.
Caption: General workflow for a luciferase reporter gene assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oss.signavitae.com [oss.signavitae.com]
- 4. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trilobatin ameliorates dextran sulfate sodium-induced ulcerative colitis in mice via the NF-κB pathway and alterations in gut microbiota | PLOS One [journals.plos.org]
- 7. smarttots.org [smarttots.org]
- 8. This compound | CAS:647853-82-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thescipub.com [thescipub.com]
Technical Support Center: Enhancing the Bioavailability of Trilobatin 2''-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the oral bioavailability of Trilobatin 2''-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sweet dihydrochalcone-glucoside. While specific data for this derivative is limited, its parent compound, trilobatin, exhibits very low oral bioavailability in animal studies. For instance, in Sprague-Dawley rats, the oral bioavailability of trilobatin was determined to be a mere 0.46%[1]. This suggests that this compound is likely to be poorly absorbed from the gastrointestinal tract, necessitating formulation strategies to enhance its systemic exposure and therapeutic efficacy.
Q2: What are the primary reasons for the low oral bioavailability of compounds like this compound?
A2: The low oral bioavailability of trilobatin, and likely its acetate derivative, is attributed to several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive metabolism in the intestine and liver (first-pass metabolism)[1]. Studies on trilobatin have shown that it is metabolized to phloretin in the intestine and undergoes further biotransformation[1].
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][5]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in pilot pharmacokinetic studies.
Possible Cause 1: Poor dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the physicochemical properties: Determine the aqueous solubility and dissolution rate of the bulk drug substance.
-
Employ a solubility enhancement technique:
-
Micronization/Nanonization: Reduce the particle size of the drug powder.
-
Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer carrier.
-
Lipid-Based Formulation: Formulate the compound in a self-emulsifying drug delivery system (SEDDS).
-
-
Possible Cause 2: Extensive first-pass metabolism.
-
Troubleshooting Steps:
-
In vitro metabolism studies: Use liver microsomes or S9 fractions to assess the metabolic stability of this compound.
-
Co-administration with metabolic inhibitors: In preclinical models, co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact on bioavailability. This is an exploratory step to understand the metabolic pathways.
-
Prodrug approach: While this compound is a derivative, further chemical modification could be explored to mask metabolic sites.
-
Issue 2: Precipitation of the formulation upon dilution in aqueous media (in vitro) or in the gastrointestinal tract (in vivo).
Possible Cause: Supersaturation and subsequent precipitation of the drug from an enhanced formulation.
-
Troubleshooting Steps for Solid Dispersions:
-
Incorporate precipitation inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state.
-
Optimize drug loading: A lower drug-to-polymer ratio may prevent precipitation.
-
-
Troubleshooting Steps for SEDDS:
-
Optimize the surfactant-to-oil ratio: A higher surfactant concentration can improve the stability of the formed microemulsion.
-
Include a cosolvent: The addition of a cosolvent can improve drug solubilization in the formulation and the resulting emulsion.
-
Assess formulation robustness: Test the formulation's ability to withstand dilution in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Trilobatin in Sprague-Dawley Rats (100 mg/kg dose) [1]
| Parameter | Oral Administration (Gavage) | Intravenous Injection |
| Cmax (ng/mL) | 203.83 ± 25.88 | 181,814.90 ± 113,461.60 |
| AUC0-t (ng·h/mL) | 423.98 ± 295.42 | 90,894.75 ± 25,472.44 |
| Half-life (h) | 1.65 | 3.82 |
| Oral Bioavailability (%) | 0.46 | - |
Table 2: Hypothetical Comparison of Formulation Strategies for Enhancing this compound Bioavailability
| Formulation Strategy | Potential Fold Increase in Bioavailability | Key Advantages |
| Micronization | 2 - 5 | Simple, scalable process. |
| Nanosuspension | 5 - 20 | Significant increase in surface area and dissolution velocity. |
| Solid Dispersion | 5 - 25 | Can achieve and maintain supersaturation. |
| SEDDS | 10 - 50 | Enhances solubilization and lymphatic transport. |
Note: The fold increase values are hypothetical and based on typical improvements observed for other poorly soluble drugs. Actual values for this compound would require experimental validation.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
This protocol is adapted from the pharmacokinetic study of trilobatin[1].
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle. Animals should be fasted overnight before the experiment with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose sodium) via oral gavage at a dose of 100 mg/kg.
-
Intravenous Group: Administer a solubilized form of this compound (e.g., in a vehicle of ethanol, propylene glycol, and saline) via the tail vein at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: Precipitate plasma proteins by adding methanol.
-
LC-MS/MS Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, half-life) using appropriate software. Calculate oral bioavailability as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant: Determine the solubility in various surfactants (e.g., Cremophor EL, Tween 80, Labrasol).
-
Cosolvent: Determine the solubility in various cosolvents (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and cosolvent.
-
Prepare different ratios of the selected excipients.
-
Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation. Visually observe the formation of the emulsion and note the time it takes to emulsify.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
Caption: Experimental workflow for determining the oral bioavailability of a this compound (TA) formulation.
Caption: Putative metabolic pathway of this compound based on Trilobatin metabolism.
Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Trilobatin and Trilobatin 2''-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Trilobatin and its derivative, Trilobatin 2''-acetate. This analysis is based on available experimental data, focusing on their antioxidant, anti-inflammatory, and other potential therapeutic properties.
Summary of Bioactivities
Trilobatin, a dihydrochalcone glucoside, has been the subject of numerous studies highlighting its diverse pharmacological effects. Its bioactivity is compared here with its acetylated form, this compound. The primary focus of direct comparative studies has been on their antioxidant capacities.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data from a comparative study on the antioxidant activities of Trilobatin and this compound.
| Bioactivity Assay | Test System | Parameter | This compound | Trilobatin | Reference |
| Lipid Peroxidation Inhibition | Rat liver homogenate | IC50 (µM) | 261 | 88 | [1][2][3] |
| Superoxide Dismutase (SOD) Activity | Rat liver homogenate | EC50 (µM) | 575 | 128 | [1][2][3] |
| Glutathione Peroxidase (GSH-Px) Activity | Rat liver homogenate | EC50 (µM) | 717 | 129 | [1][2][3] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. EC50: The half maximal effective concentration. A lower EC50 value indicates greater potency in activating the enzyme.
Based on this data, Trilobatin demonstrates significantly stronger antioxidant activity than this compound in the tested models. It is more potent in inhibiting lipid peroxidation and enhancing the activity of the antioxidant enzymes SOD and GSH-Px.
Other Reported Bioactivities
While direct comparative quantitative data is limited beyond antioxidant assays, various studies have reported other bioactivities for both compounds.
Trilobatin:
-
Anti-inflammatory: Trilobatin has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[1][4] It dose-dependently inhibits the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages.[2]
-
Anti-diabetic: It exhibits strong inhibitory activity against α-glucosidase and moderate inhibitory activity against α-amylase, suggesting its potential in managing postprandial hyperglycemia.[1][3] Studies in diabetic mice have shown that Trilobatin can reduce fasting blood glucose levels, improve insulin resistance, and ameliorate pancreatic islet morphology by activating the Nrf2/ARE and regulating the IRS-1/GLUT2 signaling pathways.[5][6]
-
Neuroprotective: Trilobatin has been identified as a novel Sirt3 agonist and has shown neuroprotective effects in cerebral ischemia/reperfusion injury by modulating TLR4/NF-κB and Nrf2/Keap-1 signaling.[7] It also protects neuronal cells from oxidative injury by regulating mitochondrial ROS homeostasis through the AMPK/Nrf2/Sirt3 signaling pathway.[8][9]
-
Anti-cancer: The anti-cancer activity of Trilobatin appears to be cell-type dependent. While some studies suggest it has no significant inhibitory activity on certain cancer cell lines like HepG2[10], another study indicates it can induce apoptosis and reduce the stemness of acquired gefitinib-resistant lung cancer cells by suppressing the NF-κB pathway.[11]
This compound:
Signaling Pathways
The mechanisms of action for Trilobatin have been investigated, revealing its interaction with key cellular signaling pathways.
Caption: Signaling pathways modulated by Trilobatin.
For this compound, while its antioxidant activity is established, detailed investigations into its effects on specific signaling pathways are less documented in publicly available literature.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparative data table.
Lipid Peroxidation Inhibition Assay
This assay measures the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the inhibitory effect of the compounds.
Caption: Experimental workflow for the lipid peroxidation assay.
Detailed Steps:
-
Homogenate Preparation: Rat liver is homogenized in ice-cold 1.15% KCl solution to make a 10% (w/v) homogenate.
-
Reaction: A reaction mixture is prepared containing the liver homogenate, the test compound (Trilobatin or this compound) at various concentrations, ascorbic acid, and FeCl2 to induce lipid peroxidation.
-
Incubation: The mixture is incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by adding trichloroacetic acid (TCA).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Color Development: The supernatant is collected and mixed with thiobarbituric acid (TBA) reagent.
-
Heating: The mixture is heated in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink-colored chromogen.
-
Measurement: After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated relative to a control without the test compound. The IC50 value is then determined.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the ability of SOD to inhibit the reduction of a detector molecule by superoxide radicals generated by the xanthine/xanthine oxidase system.
Caption: Workflow for the superoxide dismutase (SOD) activity assay.
Detailed Steps:
-
Reaction Mixture: A reaction mixture is prepared containing the liver homogenate, the test compound, xanthine, and a superoxide indicator such as nitroblue tetrazolium (NBT) or cytochrome c.
-
Reaction Initiation: The reaction is initiated by adding xanthine oxidase, which catalyzes the oxidation of xanthine to produce superoxide radicals.
-
Competition: The superoxide radicals reduce the indicator molecule (e.g., NBT to formazan), leading to a color change. SOD in the homogenate, and the added test compound with SOD-like activity, will compete for the superoxide radicals, thus inhibiting the color change.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm for formazan) after a set incubation period.
-
Calculation: The percentage of SOD activity is calculated based on the degree of inhibition of the colorimetric reaction. The EC50 value, the concentration of the test compound that results in 50% of the maximal enzyme activity, is determined.
Glutathione Peroxidase (GSH-Px) Activity Assay
This assay measures the activity of GSH-Px by a coupled reaction with glutathione reductase.
Detailed Steps:
-
Reaction Mixture: A reaction mixture is prepared containing the liver homogenate, the test compound, glutathione (GSH), glutathione reductase, and NADPH.
-
Reaction Initiation: The reaction is initiated by adding a substrate for GSH-Px, such as cumene hydroperoxide or hydrogen peroxide.
-
Coupled Reaction: GSH-Px catalyzes the reduction of the peroxide by oxidizing GSH to glutathione disulfide (GSSG). The glutathione reductase then catalyzes the reduction of GSSG back to GSH, a process that consumes NADPH.
-
Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Calculation: The GSH-Px activity is proportional to the rate of decrease in absorbance. The EC50 value for the test compound's ability to enhance this activity is then calculated.
Conclusion
The available experimental data strongly indicates that Trilobatin is a more potent antioxidant than this compound . It exhibits superior inhibition of lipid peroxidation and a greater capacity to enhance the activity of crucial antioxidant enzymes, SOD and GSH-Px. Furthermore, Trilobatin has been more extensively studied, with established anti-inflammatory and anti-diabetic properties linked to specific signaling pathways, including the NF-κB, AMPK/Nrf2, and Sirt3 pathways.
While this compound is also reported to possess a range of bioactivities, there is a clear need for further direct comparative studies with Trilobatin to quantify its efficacy in areas other than antioxidant activity. For researchers and drug development professionals, Trilobatin currently presents a more characterized profile with a robust body of evidence supporting its therapeutic potential. Future research should focus on head-to-head comparisons of these two compounds across a wider range of biological assays to fully elucidate the impact of the 2''-acetate functional group on the overall bioactivity of the Trilobatin scaffold.
References
- 1. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 3. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Trilobatin, a Novel Naturally Occurring Sirt3 Agonist from Lithocarpus polystachyus Rehd., Mitigate Cerebral Ischemia/Reperfusion Injury: Involvement of TLR4/NF-κB and Nrf2/Keap-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trilobatin Protects Against Oxidative Injury in Neuronal PC12 Cells Through Regulating Mitochondrial ROS Homeostasis Mediated by AMPK/Nrf2/Sirt3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trilobatin Protects Against Oxidative Injury in Neuronal PC12 Cells Through Regulating Mitochondrial ROS Homeostasis Mediated by AMPK/Nrf2/Sirt3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trilobatin, a Novel SGLT1/2 Inhibitor, Selectively Induces the Proliferation of Human Hepatoblastoma Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Trilobatin 2''-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Trilobatin 2''-acetate, a dihydrochalcone glucoside with notable antioxidant properties. By presenting key experimental data, detailed protocols, and comparative analyses with structurally related compounds, this document serves as a valuable resource for researchers investigating its therapeutic potential.
Comparative Analysis of Antioxidant Activity
This compound has been evaluated for its antioxidant potential in various in vitro assays. Its performance has been benchmarked against its parent compound, Trilobatin, and another related dihydrochalcone, Phloridzin. The following tables summarize the quantitative data from these comparative studies.
Table 1: Inhibition of Lipid Peroxidation
This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. The IC50 value represents the concentration of the compound required to inhibit lipid peroxidation by 50%.
| Compound | IC50 (µM)[1] |
| This compound | 261 [1] |
| Trilobatin | 88[1] |
| Phloridzin | 28[1] |
Table 2: Superoxide Dismutase (SOD) Mimetic Activity
This assay assesses the capacity of a compound to mimic the enzymatic activity of superoxide dismutase, which catalyzes the dismutation of the superoxide radical. The EC50 value is the concentration required to achieve 50% of the maximum effect.
| Compound | EC50 (µM)[1] |
| This compound | 575 [1] |
| Trilobatin | 128[1] |
| Phloridzin | 167[1] |
Table 3: Glutathione Peroxidase (GSH-Px) Mimetic Activity
This assay determines the ability of a compound to mimic the activity of glutathione peroxidase, an enzyme that catalyzes the reduction of hydroperoxides.
| Compound | EC50 (µM)[1] |
| This compound | 717 [1] |
| Trilobatin | 129[1] |
| Phloridzin | 347[1] |
Table 4: DPPH Radical Scavenging Activity
The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
| Compound | EC50 (µM)[1] |
| This compound | 519 [1] |
| Trilobatin | 432[1] |
| Phloridzin | 2179[1] |
Involvement in Cellular Signaling Pathways
While direct studies on the effect of this compound on specific signaling pathways are limited, extensive research on its parent compound, Trilobatin, provides significant insights into its potential mechanisms of action. Given their structural similarity, it is plausible that this compound shares some of these activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies on Trilobatin have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB signaling pathway.[2][3][4] This is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα) and subsequent phosphorylation of the p65 subunit of NF-κB.[2][4]
Caption: Putative inhibition of the NF-κB pathway by Trilobatin.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Research indicates that Trilobatin can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[5][6] This activation is thought to occur through the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.[5]
Caption: Postulated activation of the Nrf2 pathway by Trilobatin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Studies have shown that Trilobatin can ameliorate insulin resistance by enhancing the phosphorylation of key proteins in this pathway, such as Akt, in skeletal muscle cells.[7]
Caption: Suggested modulation of the PI3K/Akt pathway by Trilobatin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay quantifies the ability of a substance to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or control to each well.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Superoxide Dismutase (SOD) Activity Assay (Xanthine/Xanthine Oxidase Method)
This assay measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.
-
Add various concentrations of the test compound or a known SOD standard to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
The percentage of inhibition of NBT reduction is calculated.
-
The EC50 value, the concentration of the test compound that causes 50% inhibition, is determined.
Glutathione Peroxidase (GSH-Px) Activity Assay (DTNB Method)
This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase, with the consumption of NADPH being monitored. A common method involves measuring the remaining GSH using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and sodium azide.
-
Add the sample containing GSH-Px activity (e.g., cell lysate) and the test compound to the reaction mixture.
-
Initiate the reaction by adding a substrate for GSH-Px (e.g., hydrogen peroxide or cumene hydroperoxide).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
-
Centrifuge to remove precipitated proteins.
-
To the supernatant, add DTNB solution.
-
Measure the absorbance of the resulting yellow-colored 5-thio-2-nitrobenzoic acid (TNB) at 412 nm.
-
The GSH-Px activity is calculated based on the decrease in GSH concentration, which is determined from a standard curve of known GSH concentrations.
Lipid Peroxidation Assay (MDA - Thiobarbituric Acid Reactive Substances Assay)
This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA) to form a colored adduct.
Protocol:
-
Homogenize the tissue or cell sample in a suitable buffer.
-
Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid) to the homogenate.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to occur.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1).
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
Western blotting is a widely used technique to detect specific proteins in a sample. For signaling pathway analysis, it is often used to measure the phosphorylation status of key proteins, which indicates their activation.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest and appropriate stimuli (e.g., LPS for NF-κB activation). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging: Capture the light signal using a CCD camera or X-ray film.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Nrf2 Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2 by using a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).
Protocol:
-
Cell Transfection: Transfect cells with a plasmid containing the ARE-luciferase reporter construct. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound.
-
Cell Lysis: After a suitable incubation period, lyse the cells.
-
Luciferase Assay: Add the appropriate luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the light produced by the luciferase reaction using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction of Nrf2 activity is calculated by comparing the normalized luciferase activity in treated cells to that in untreated control cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the mechanism of action of a compound like this compound.
Caption: A generalized workflow for mechanism of action studies.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative In Vivo Efficacy Analysis of Trilobatin and Standard Antidiabetic Drugs
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of trilobatin, a natural dihydrochalcone, against established antidiabetic drugs, metformin and sitagliptin. This comparison is based on experimental data from studies utilizing streptozotocin (STZ)-induced diabetic animal models.
While the specific in vivo anti-hyperglycemic efficacy of Trilobatin 2''-acetate is not extensively documented in publicly available research, its closely related parent compound, trilobatin, has demonstrated significant potential in preclinical diabetic models. This guide will focus on the in vivo data available for trilobatin and compare it with the well-established first-line therapy, metformin, and a widely used second-line treatment, sitagliptin.
Quantitative Efficacy Comparison
The following tables summarize the in vivo effects of trilobatin, metformin, and sitagliptin on key diabetic parameters in STZ-induced diabetic mouse and rat models.
Table 1: Effect on Fasting Blood Glucose
| Compound | Animal Model | Dosage | Duration | Fasting Blood Glucose Reduction (%) |
| Trilobatin | STZ-induced mice | 100 mg/kg/day | 4 weeks | 61.11%[1] |
| Metformin | STZ-induced mice | Not specified | Not specified | Significant reduction |
| Sitagliptin | STZ-induced rats | 10 mg/kg & 30 mg/kg | 30 days | Significant reduction |
Table 2: Effect on Fasting Insulin Levels
| Compound | Animal Model | Dosage | Duration | Change in Fasting Insulin |
| Trilobatin | STZ-induced mice | 100 mg/kg/day | 4 weeks | 48.6% increase[1] |
| Metformin | STZ-induced mice | Not specified | Not specified | Significant increase |
| Sitagliptin | STZ-induced rats | 10 mg/kg & 30 mg/kg | 30 days | Significant improvement |
Experimental Protocols
A standardized experimental protocol for inducing diabetes in rodents is crucial for comparing the efficacy of different compounds. The streptozotocin (STZ)-induced diabetes model is a widely accepted method for mimicking type 1 diabetes.
Streptozotocin (STZ)-Induced Diabetic Mouse Model Protocol
-
Animal Selection: Male C57BL/6J mice, typically 8 weeks old, are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Induction of Diabetes:
-
A freshly prepared solution of STZ in a citrate buffer (pH 4.5) is administered via intraperitoneal (i.p.) injection.
-
A common protocol involves multiple low doses of STZ (e.g., 40 mg/kg body weight) for five consecutive days to induce insulitis and subsequent hyperglycemia.[2]
-
Alternatively, a single high dose of STZ (e.g., 150-200 mg/kg) can be used.[2]
-
-
Confirmation of Diabetes:
-
Blood glucose levels are monitored from the tail vein.
-
Mice with fasting blood glucose levels consistently above a certain threshold (e.g., ≥15 mM) are considered diabetic and included in the study.[3]
-
-
Treatment:
-
Diabetic mice are randomly assigned to different treatment groups: vehicle control, trilobatin, and known drug (e.g., metformin).
-
The compounds are typically administered daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Data Collection:
-
Body weight, food intake, and water intake are monitored regularly.
-
Fasting blood glucose and insulin levels are measured at the beginning and end of the treatment period.
-
At the end of the study, pancreatic tissues may be collected for histological analysis to assess islet integrity.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of trilobatin and the comparative drugs are mediated through distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and the general experimental workflow.
References
Comparative Guide to Analytical Methods for Trilobatin 2''-acetate
This guide provides a detailed comparison of two common analytical methods for the quantification of Trilobatin 2''-acetate: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The information for the HPLC-UV/DAD method is based on validated methods for the closely related compound, trilobatin, while the LC-MS/MS method is a representative protocol with expected performance characteristics.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV/DAD and a projected LC-MS/MS method for the analysis of this compound.
| Validation Parameter | HPLC-UV/DAD | LC-MS/MS (Projected) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL |
| Precision (%RSD) | < 2.0% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Specificity | Good, potential for interference | Excellent, based on mass transitions |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below to facilitate replication and cross-validation.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is adapted from established protocols for the analysis of trilobatin and other dihydrochalcones.
1. Sample Preparation:
-
Extraction: Samples are typically extracted with methanol or a mixture of methanol and water.
-
Filtration: The resulting extract is filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection.
2. HPLC-UV/DAD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is commonly used with:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 280-288 nm.
-
Injection Volume: 10-20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method
This proposed method outlines a sensitive and selective approach for the quantification of this compound, particularly in complex matrices.
1. Sample Preparation:
-
Extraction: Protein precipitation with acetonitrile or solid-phase extraction (SPE) can be employed for biological samples. For other samples, a simple dilution in a suitable solvent may be sufficient.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before extraction.
2. LC-MS/MS Conditions:
-
Column: A high-throughput C18 or HILIC column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile or methanol.
-
-
Gradient Program: A fast gradient tailored to the shorter column length.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Example of a simplified signaling pathway diagram.
A Comparative Analysis of the Structure-Activity Relationship of Trilobatin 2''-acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Trilobatin 2''-acetate and its analogs, primarily Trilobatin and Phloridzin. The document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and explores the structure-activity relationships of these compounds, with a focus on their antioxidant and anti-inflammatory properties.
Introduction to this compound and Its Analogs
This compound is a naturally occurring dihydrochalcone glucoside, a class of flavonoids known for their diverse biological activities.[1] It is primarily isolated from the leaves of Lithocarpus pachyphyllus.[2][3][4] Its structure is closely related to Trilobatin, from which it is derived by the acetylation of the 2''-hydroxyl group of the glucose moiety. Trilobatin, in turn, is the 4'-O-glucoside of phloretin. Phloridzin, another prominent analog, is the 2'-O-glucoside of phloretin. These structural similarities and differences form the basis of their varying biological activities.
Comparative Antioxidant Activity
The antioxidant properties of this compound, Trilobatin, and Phloridzin have been evaluated through various in vitro assays. The following table summarizes the key quantitative data from these studies.
| Compound | Lipid Peroxidation Inhibition IC50 (µM)[5][6] | Superoxide Dismutase (SOD) Activity EC50 (µM)[5][6] | Glutathione Peroxidase (GSH-Px) Activity EC50 (µM)[5][6] | DPPH Radical Scavenging Activity EC50 (µM) |
| This compound | 261 | 575 | 717 | 519 |
| Trilobatin | 88 | 128 | 129 | 432 |
| Phloridzin | 28 | 167 | 347 | 2179 |
Analysis of Antioxidant Structure-Activity Relationship:
The data reveals a clear structure-activity relationship among these analogs. Phloridzin exhibits the most potent inhibition of lipid peroxidation, suggesting that the position of the glycosidic linkage at the 2'-position of the aglycone is favorable for this activity. In contrast, Trilobatin is the most effective activator of SOD and GSH-Px, indicating that the 4'-O-glycosidic linkage enhances its ability to boost these endogenous antioxidant enzymes.
The acetylation at the 2''-position in this compound appears to diminish its antioxidant potential compared to Trilobatin in most assays. This suggests that the free hydroxyl group at this position on the glucose moiety is important for its antioxidant activity. All three compounds demonstrated weak DPPH radical scavenging activity.
Comparative Anti-inflammatory Activity
While direct comparative quantitative data on the anti-inflammatory activity of this compound is limited in the current literature, extensive research on its parent compound, Trilobatin, provides significant insights. Trilobatin has been shown to possess potent anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5][6][7] This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7]
NF-κB Signaling Pathway in Inflammation:
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[7]
Structure-Activity Relationship for Anti-inflammatory Activity:
Studies on Trilobatin have shown that it dose-dependently inhibits the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[7] Western blot analysis confirmed that this is associated with the inhibition of IκBα degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[7]
While direct evidence for this compound is pending, we can infer its potential activity based on related compounds. The acetylation of hydroxyl groups can alter a molecule's lipophilicity and its ability to interact with biological targets. In some cases, acetylation can enhance cell permeability and bioavailability. However, it can also sterically hinder interactions with target enzymes or receptors. Further research is required to elucidate the precise effect of the 2''-acetate group on the anti-inflammatory properties of Trilobatin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
1. Lipid Peroxidation Inhibition Assay (in rat liver homogenate)
-
Objective: To measure the ability of the test compounds to inhibit the peroxidation of lipids in a biological sample.
-
Procedure:
-
Prepare a 10% (w/v) homogenate of fresh rat liver in ice-cold KCl (1.15%).
-
Induce lipid peroxidation in the homogenate using an appropriate pro-oxidant (e.g., FeSO4/ascorbate).
-
Incubate the homogenate with various concentrations of the test compounds.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent and heat the mixture.
-
Measure the absorbance of the resulting pink-colored complex (malondialdehyde-TBA adduct) spectrophotometrically at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation and determine the IC50 value.
-
2. Superoxide Dismutase (SOD) Activity Assay
-
Objective: To determine the effect of the test compounds on the activity of the antioxidant enzyme SOD.
-
Procedure:
-
Use a commercial SOD assay kit or a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Generate superoxide radicals using a system such as xanthine/xanthine oxidase.
-
In the presence of SOD (from a cell or tissue lysate) and the test compounds, the reduction of NBT to formazan is inhibited.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the SOD activity and the EC50 value for the test compounds.
-
3. Glutathione Peroxidase (GSH-Px) Activity Assay
-
Objective: To assess the influence of the test compounds on the activity of the antioxidant enzyme GSH-Px.
-
Procedure:
-
Utilize a commercial GSH-Px assay kit or a coupled enzyme assay.
-
The assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the reduction of GSSG by glutathione reductase (GR) at the expense of NADPH.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Calculate the GSH-Px activity and the EC50 value for the test compounds.
-
4. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay
-
Objective: To evaluate the free radical scavenging capacity of the test compounds.
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add various concentrations of the test compounds to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Anti-inflammatory Activity Assays
1. LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
-
Objective: To evaluate the anti-inflammatory effects of the test compounds in a cell-based model of inflammation.
-
Procedure:
-
Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Lyse the cells to extract proteins for Western blot analysis.
-
2. Western Blot Analysis of the NF-κB Signaling Pathway
-
Objective: To investigate the molecular mechanism of the anti-inflammatory action of the test compounds by analyzing key proteins in the NF-κB pathway.
-
Procedure:
-
Extract total protein from the treated and untreated RAW 264.7 cells.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion
The available data indicates that this compound and its analogs, Trilobatin and Phloridzin, possess significant antioxidant properties with a clear structure-activity relationship. The position of the glycosidic linkage and the presence of an acetate group on the sugar moiety play crucial roles in modulating their activity. While direct evidence for the anti-inflammatory activity of this compound is yet to be established, the potent NF-κB inhibitory effects of its parent compound, Trilobatin, suggest a promising avenue for further investigation. Future studies should focus on a direct comparative analysis of the anti-inflammatory effects of these analogs to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design and interpret future experiments in this area.
References
- 1. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. oss.signavitae.com [oss.signavitae.com]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 7. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Trilobatin 2''-acetate and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of Trilobatin 2''-acetate and the well-established antioxidant, ascorbic acid (Vitamin C). This document summarizes key quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and elucidates the known antioxidant signaling pathways for both compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and ascorbic acid have been evaluated using several standard assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) and equivalent antioxidant capacity values. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | This compound | Ascorbic Acid | Reference Compound(s) |
| ABTS Radical Scavenging | IC50: 3.9 - 7.6 µM | IC50: 11.6 µM | [1] |
| DPPH Radical Scavenging | IC50: 519 µM | - | BHA: 111 µM |
| Lipid Peroxidation Inhibition | IC50: 261 µM | - | Vitamin E: 296 µM, BHA: 224 µM |
Antioxidant Mechanisms and Signaling Pathways
Both this compound and ascorbic acid exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
This compound: As a dihydrochalcone, the antioxidant activity of this compound is attributed to its chemical structure. Its parent compound, Trilobatin, has been shown to suppress the pro-inflammatory NF-κB signaling pathway[2][3][4][5]. More recent research has demonstrated that Trilobatin also activates the Nrf2/ARE signaling pathway, a critical regulator of endogenous antioxidant responses[6][7][8][9][10]. This pathway leads to the expression of various antioxidant and detoxification enzymes. The antioxidant action of dihydrochalcones like Trilobatin can involve electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation[11][12][13][14].
Ascorbic Acid: Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS). Its antioxidant mechanism also involves the modulation of key signaling pathways. Ascorbic acid can influence the NF-κB pathway, thereby reducing inflammation-associated oxidative stress. Furthermore, it can modulate the Nrf2 pathway, leading to the enhanced expression of antioxidant enzymes.
Below are diagrams illustrating the known signaling pathways associated with the antioxidant activity of each compound.
Experimental Protocols
Standardized assays are crucial for the reliable assessment of antioxidant capacity. Below are the detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM, adjusted to an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add a specific volume of the test compound (this compound or ascorbic acid) at various concentrations to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound is added to the ABTS•+ working solution, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction: The FRAP reagent is pre-warmed to 37°C. The test sample is then added to the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
Quantification: The antioxidant capacity is determined by comparing the change in absorbance in the sample mixture with a standard curve prepared using a known antioxidant, typically ascorbic acid or FeSO₄·7H₂O. The results are expressed as ascorbic acid equivalents (AAE) or ferrous ion equivalents.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 3. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smarttots.org [smarttots.org]
- 7. Trilobatin, a Novel Naturally Occurring Food Additive, Ameliorates Alcoholic Liver Disease in Mice: Involvement of Microbiota-Gut-Liver Axis and Yap/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oss.signavitae.com [oss.signavitae.com]
- 9. Trilobatin, a Naturally Occurring Food Additive, Ameliorates Exhaustive Exercise-Induced Fatigue in Mice: Involvement of Nrf2/ARE/Ferroptosis Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity and mechanism of dihydrochalcone C-glycosides: Effects of C-glycosylation and hydroxyl groups [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Trilobatin 2''-acetate and phloridzin in diabetes models.
A detailed analysis for researchers and drug development professionals.
The global rise in diabetes mellitus has spurred intensive research into novel therapeutic agents. Among these, natural compounds have emerged as a promising avenue for drug discovery. This guide provides a head-to-head comparison of two such compounds, Trilobatin 2''-acetate and phloridzin, both belonging to the dihydrochalcone class of flavonoids. While phloridzin is a well-studied compound with known antidiabetic properties, data on this compound is more limited. This comparison aims to synthesize the available experimental data to offer a clear perspective on their respective profiles in the context of diabetes research.
At a Glance: Key Differences
| Feature | This compound | Phloridzin |
| Primary Mechanism | Antioxidant activity demonstrated; antidiabetic mechanism not fully elucidated. | Non-selective SGLT1/SGLT2 inhibitor; activates AMPK and PI3K/Akt signaling pathways.[1][2] |
| Effect on Blood Glucose | Data not available for the 2''-acetate form. Trilobatin (non-acetylated form) has been shown to reduce fasting blood glucose.[3][4][5][6][7] | Reduces blood glucose by inhibiting renal glucose reabsorption and intestinal glucose uptake.[1][2][8][9] |
| Effect on Insulin Resistance | Data not available for the 2''-acetate form. Trilobatin (non-acetylated form) has been shown to improve insulin resistance.[3][4] | Improves insulin sensitivity.[1][9] |
| SGLT1/SGLT2 Inhibition | Not experimentally confirmed for the 2''-acetate form. Molecular docking studies suggest trilobatin (non-acetylated form) may be a non-selective SGLT1/2 inhibitor.[10][11] | Non-selective inhibitor of SGLT1 and SGLT2.[12] |
| Pharmacokinetics | Data not available. | Poor oral bioavailability.[13] |
Quantitative Data Comparison
In Vitro Antioxidant Activity
A direct comparative study on the in vitro antioxidant activities of this compound, phloridzin, and trilobatin has provided valuable quantitative data.
| Compound | Inhibition of Lipid Peroxidation (IC50, µM) | Superoxide Dismutase (SOD) Activity (EC50, µM) | Glutathione Peroxidase (GSH-Px) Activity (EC50, µM) |
| This compound | 261 | 575 | 717 |
| Phloridzin | 28 | 167 | 347 |
| Trilobatin | 88 | 128 | 129 |
Data from a study investigating the in vitro antioxidant activities of three sweet dihydrochalcone glucosides.
Mechanisms of Action & Signaling Pathways
Phloridzin: A Dual SGLT Inhibitor and Signaling Modulator
Phloridzin's primary antidiabetic effect stems from its ability to non-selectively inhibit both Sodium-Glucose Co-transporter 1 (SGLT1) in the intestine and SGLT2 in the kidneys.[2][12] This dual inhibition leads to reduced intestinal glucose absorption and increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2][9]
Beyond its effects on glucose transporters, phloridzin has been shown to modulate key signaling pathways involved in glucose metabolism and insulin sensitivity. Studies have demonstrated that phloridzin can activate the AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1] Activation of these pathways can lead to enhanced glucose uptake in peripheral tissues and improved insulin signaling.
This compound: An Unclear Picture
Currently, there is a significant lack of experimental data on the specific antidiabetic mechanisms of this compound. While its antioxidant properties have been quantified, its effects on SGLT transporters and key metabolic signaling pathways have not been reported.
Research on the non-acetylated form, trilobatin, suggests potential antidiabetic activities. Studies on trilobatin have shown that it can improve insulin resistance and enhance glucose uptake in C2C12 myotubes and ob/ob mice through the IRS-AKT-GLUT4 signaling pathway.[3] Furthermore, trilobatin has been found to reduce fasting blood glucose in diabetic mice and appears to regulate glucose metabolism via the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways.[5][6][7] Molecular docking studies also suggest that trilobatin may act as a non-selective SGLT1/2 inhibitor.[10][11]
However, it is crucial to emphasize that these findings pertain to trilobatin and cannot be directly extrapolated to this compound without dedicated experimental validation. The presence of the acetate group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.
References
- 1. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trilobatin ameliorates insulin resistance through IRS-AKT-GLUT4 signaling pathway in C2C12 myotubes and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Trilobatin regulates glucose metabolism by ameliorating oxidative stress and insulin resistance in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Trilobatin, a Novel SGLT1/2 Inhibitor, Selectively Induces the Proliferation of Human Hepatoblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Story of Serendipities: From Phlorizin to Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Trilobatin 2''-acetate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Trilobatin 2''-acetate, a dihydrochalcone glucoside. Adherence to these procedures is paramount for personal safety, environmental protection, and regulatory compliance. While this compound is not currently classified as toxic or carcinogenic, it is imperative to handle it with care and follow standard laboratory safety protocols.[1]
I. Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are mandatory to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
If inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing. Seek medical attention if any respiratory symptoms develop.[2]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.
1. Waste Characterization and Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible.[3] If the original container is not available, use a clearly labeled, compatible container.
-
Liquid Waste: Solutions of this compound, which is soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol, must be collected as hazardous chemical waste.[4] Do not dispose of these solutions down the drain.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as solid chemical waste. These items should be double-bagged in clear plastic bags for visual inspection.[3]
2. Waste Containerization and Labeling:
-
Container Selection: Use only leak-proof containers with secure, screw-on caps.[3] The container material must be compatible with the chemical waste. Avoid using food containers.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific components of any mixtures, including their concentrations or volumes.[6] Do not use chemical formulas or abbreviations.[7] The date when the waste was first added to the container should also be clearly marked.[6]
3. Storage of Hazardous Waste:
-
Designated Storage Area: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked.
-
Secondary Containment: All waste containers must be placed in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[3] The secondary container must be chemically compatible and have a capacity of at least 110% of the volume of the primary container.[3]
-
Segregation: Store this compound waste away from incompatible materials. General guidelines recommend segregating acids from bases, and oxidizing agents from reducing agents and organic compounds.[6]
Hazardous Waste Storage Time and Quantity Limits
| Parameter | Limit |
| Time | All hazardous waste must be collected within 90 days from the date waste is first added to the container. Partially filled containers may remain in an SAA for up to one year.[3][6] |
| Quantity | A maximum of 55 gallons of any single type of hazardous waste may be accumulated. Once this limit is reached, the waste must be collected within three days.[3] |
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once a waste container is full or the storage time limit is approaching, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Documentation: Complete any necessary waste pickup request forms, providing accurate information about the waste composition.
III. Decontamination Procedures
-
Equipment and Surfaces: Thoroughly decontaminate any laboratory equipment and surfaces that may have come into contact with this compound. Use an appropriate solvent (such as ethanol or acetone) followed by a wash with soap and water.
-
Decontamination Waste: All materials used for decontamination, such as wipes and solvent rinses, must be collected and disposed of as hazardous waste.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and hazardous waste management procedures.
References
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. This compound | CAS:647853-82-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling Trilobatin 2''-acetate
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the hazards associated with the closely related compound Trilobatin, which includes skin and eye irritation, the following PPE is recommended when handling Trilobatin 2''-acetate.[3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.[4] |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory to protect against splashes. Conforming to EN166 or NIOSH approved standards.[5] |
| Body Protection | Laboratory coat | A flame-retardant lab coat that fully covers the arms should be worn.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or in the case of a spill. The type of respirator will depend on the potential exposure concentration.[3][4][5] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Properties of this compound:
| Property | Value |
| CAS Number | 647853-82-5 |
| Molecular Formula | C23H26O11 |
| Molecular Weight | 478.5 g/mol |
| Appearance | Powder |
| Purity | ≥98% |
| Solubility | DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane |
| Storage Temperature | -20°C or 2-8°C, protected from air and light |
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receiving the product, gently shake the vial to ensure any compound that may have adhered to the cap or neck during transportation settles at the bottom. For liquid products, centrifuge at 200-500 RPM to gather the liquid at the bottom of the vial.[7][8]
-
Preparation of Solutions: Whenever possible, prepare and use solutions on the same day. If stock solutions are necessary, store them as aliquots in tightly sealed vials at -20°C. These are generally usable for up to two weeks.[7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]
-
General Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] Recommended storage is at -20°C under an inert atmosphere for long-term stability.[6] Short-term storage at 2-8°C is also acceptable.[7][9]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., gloves, paper towels, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for chemical waste.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A common method is to soak the items in a 10% bleach solution overnight, which can oxidize organotin compounds to less toxic forms.[4] After soaking, rinse thoroughly with water and wash with a laboratory detergent.[4]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to ensure the safety of all laboratory personnel.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. usbio.net [usbio.net]
- 7. This compound | CAS:647853-82-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. Trilobatin 2’-acetate | 647853-82-5 - Coompo [coompo.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
